Dipropyl malonate
説明
Structure
3D Structure
特性
IUPAC Name |
dipropyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIWFCDNJNZEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333753 | |
| Record name | Dipropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-19-7 | |
| Record name | Dipropyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of dipropyl malonate. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Chemical and Physical Properties
This compound, also known as malonic acid dipropyl ester, is a diester of malonic acid and propanol. It is a colorless to almost colorless liquid with a fruity, wine-like odor.[1] It is primarily utilized as a chemical intermediate in organic synthesis, most notably in the production of pharmaceuticals such as Valproic Acid.[2]
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | dipropyl propanedioate | [3] |
| Synonyms | This compound, Malonic Acid Dipropyl Ester, Di-n-propyl malonate | [1][4] |
| CAS Number | 1117-19-7 | [4][5] |
| Molecular Formula | C₉H₁₆O₄ | [4][5] |
| Molecular Weight | 188.22 g/mol | [4][5] |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Odor | Fruity, winey, apple-like | [1] |
Physical and Chemical Constants
| Property | Value | Reference |
| Density | 1.01 g/cm³ | [6] |
| Boiling Point | 229 °C | [6] |
| Melting Point | -77 °C | [6] |
| Flash Point | 100 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.4190 to 1.4210 | [6] |
| Vapor Pressure | 0.0324 hPa @ 20°C (est.) | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1][6] |
| pKa | 11.83 ± 0.46 (Predicted) | [6] |
| LogP | 2.0 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the propyl and methylene protons. A representative spectrum can be found at ChemicalBook.[7]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. A reference spectrum is available on PubChem.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits strong absorption bands characteristic of the ester functional groups. Key absorptions include C=O stretching vibrations around 1730-1750 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[8]
Mass Spectrometry
Electron ionization mass spectrometry of this compound shows a fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook.[9] A common fragmentation pathway for similar malonate derivatives involves the loss of the diethyl malonate moiety.[10]
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a propyl-substituted acetic acid moiety. Its reactivity is centered around the acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups.
Synthesis of this compound (Fischer Esterification)
A common method for the synthesis of this compound is the Fischer esterification of malonic acid with n-propanol in the presence of an acid catalyst.[11][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq) and an excess of n-propanol (at least 3.0 eq). The alcohol often serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[13]
-
Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.
Key Reactions of this compound
The presence of the acidic methylene protons makes this compound a key substrate for the malonic ester synthesis, which allows for the formation of substituted carboxylic acids.[14]
The methylene protons can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium propoxide by dissolving sodium metal (1.0 eq) in anhydrous n-propanol. To this, add this compound (1.0 eq) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add an alkyl halide (e.g., propyl bromide, 1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting dialkylated this compound can be purified by vacuum distillation.
The ester groups of this compound and its alkylated derivatives can be hydrolyzed to the corresponding malonic acid under basic or acidic conditions.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in an alcoholic solvent (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (a slight excess, e.g., 2.2 eq), and heat the mixture to reflux for several hours.
-
Acidification: After cooling, the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong mineral acid (e.g., HCl) until the pH is acidic, which precipitates the dicarboxylic acid.
-
Isolation: The resulting dipropylmalonic acid can be isolated by filtration or extraction with an organic solvent.
Substituted malonic acids readily undergo decarboxylation upon heating to yield a substituted carboxylic acid. This is a key step in the synthesis of Valproic Acid from this compound.[2][15]
-
Reaction Setup: Place the purified, dry dipropylmalonic acid in a reaction vessel equipped for heating and gas evolution.
-
Decarboxylation: Heat the acid to a temperature of 140-165 °C.[2][15] The evolution of carbon dioxide will be observed. The reaction is typically continued until gas evolution ceases.
-
Purification: The resulting carboxylic acid (e.g., Valproic Acid) can be purified by distillation.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Information
-
Pictogram: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling and Storage Recommendations
-
Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[16]
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Valproic Acid and its salts (e.g., sodium valproate, divalproex sodium), which are widely used as anticonvulsant and mood-stabilizing drugs.[2][17] The synthesis involves the dialkylation of a malonic ester with propyl bromide, followed by hydrolysis and decarboxylation.
Conclusion
This compound is a fundamental building block in organic synthesis with well-defined physical, chemical, and spectroscopic properties. Its utility is most pronounced in the malonic ester synthesis, providing an efficient route to various substituted carboxylic acids, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. Diisopropyl malonate(13195-64-7) 13C NMR spectrum [chemicalbook.com]
- 2. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 3. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. scbt.com [scbt.com]
- 6. This compound | 1117-19-7 [chemicalbook.com]
- 7. This compound(1117-19-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Propanedioic acid, dipropyl ester [webbook.nist.gov]
- 10. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]
- 16. aksci.com [aksci.com]
- 17. csfarmacie.cz [csfarmacie.cz]
An In-depth Technical Guide to Dipropyl Malonate (CAS 1117-19-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl malonate, with the CAS number 1117-19-7, is a diester of malonic acid and propanol. It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an active methylene group flanked by two ester functionalities, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug development.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the tables below.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 1117-19-7 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | dipropyl propanedioate | [1] |
| Synonyms | Malonic acid dipropyl ester, Di-n-propyl malonate | [1] |
| Appearance | Colorless to almost colorless clear liquid |
Physical Properties
| Property | Value | Reference |
| Boiling Point | 229 °C | |
| Melting Point | -77 °C | |
| Density | 1.01 g/cm³ (at 20 °C) | |
| Refractive Index | 1.42 | |
| Solubility | Soluble in ethanol, methanol, and isopropanol. |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Signals corresponding to the methylene protons of the malonate backbone and the propyl ester groups. | [2] |
| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbon, and the carbons of the propyl groups. | [1] |
| IR Spectroscopy | Strong absorption bands characteristic of C=O stretching in the ester functional groups. | [1] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of malonic acid with n-propanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
Malonic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid and an excess of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Reactivity and Applications in Drug Development
The reactivity of this compound is centered around the acidity of the α-protons of the methylene group. This allows for deprotonation to form a stable enolate, which is a potent nucleophile. This reactivity is harnessed in various carbon-carbon bond-forming reactions.
Malonic Ester Synthesis: A Gateway to Carboxylic Acids
A primary application of this compound is in the malonic ester synthesis, which allows for the preparation of substituted acetic acids. This pathway is particularly relevant in the synthesis of pharmaceuticals.
A notable example is the synthesis of valproic acid, an anticonvulsant and mood-stabilizing drug.[3][4][5] The synthesis involves the dialkylation of a malonic ester with propyl bromide, followed by hydrolysis and decarboxylation.
Knoevenagel Condensation
This compound can also participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base. This reaction is a valuable method for the formation of α,β-unsaturated esters, which are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its utility, primarily through the malonic ester synthesis, allows for the efficient construction of complex carboxylic acid derivatives, including important active pharmaceutical ingredients like valproic acid. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the field of drug development and organic chemistry.
References
An In-depth Technical Guide to the Structural Analysis of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl malonate (C9H16O4), a dialkyl ester of malonic acid, serves as a versatile building block in organic synthesis. Its utility in the formation of carbon-carbon bonds makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals and other specialty chemicals. A thorough understanding of its structural features is paramount for its effective application and for the quality control of its synthesis. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing the spectroscopic data, experimental protocols, and a visual representation of its structural elucidation workflow.
Molecular Structure and Properties
This compound, also known as dipropyl propanedioate, has a molecular weight of 188.22 g/mol .[1][2] Its structure consists of a central methylene group flanked by two carbonyl groups, which are in turn esterified with n-propyl groups.
Chemical Structure:
Spectroscopic Data for Structural Confirmation
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |
| ~3.30 | Singlet | 2H | -CO-CH₂ -CO- |
| ~1.65 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |
| ~0.95 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C =O |
| ~66 | -O-CH₂ -CH₂-CH₃ |
| ~41 | -CO-CH₂ -CO- |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and C-O ester linkages.
Table 3: Key IR Absorption Bands for this compound [1]
| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~1735 | Strong | C=O Stretch | Ester |
| ~1250-1000 | Strong | C-O Stretch | Ester |
| ~2970 | Medium-Strong | C-H Stretch | Alkane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Key Mass Spectrometry Data for this compound [1][2]
| m/z | Relative Intensity | Assignment |
| 188 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | High | [M - OCH₂CH₂CH₃]⁺ |
| 105 | High | [M - COOCH₂CH₂CH₃]⁺ |
| 87 | Moderate | [CH₂(COOCH₂CH₂CH₃)]⁺ |
| 43 | Very High | [CH₂CH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of this compound
A representative method for the synthesis of this compound involves the esterification of malonic acid with propanol in the presence of an acid catalyst.
Reaction:
Malonic Acid + 2 Propanol --(H⁺)--> this compound + 2 H₂O
Procedure:
-
Reaction Setup: A mixture of malonic acid (1.0 eq), n-propanol (2.5 eq), and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the excess propanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared Spectroscopy
-
Sample Preparation: A drop of neat this compound liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film (capillary cell).
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.[1]
-
Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion and fragment ions.[1]
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Analytical Workflow and Structural Logic
The following diagrams illustrate the experimental workflow for the structural analysis of this compound and the logical relationship between the spectroscopic data and its molecular structure.
Conclusion
The structural analysis of this compound is a straightforward process utilizing standard spectroscopic techniques. The combination of NMR, IR, and MS provides a complete and unambiguous confirmation of its molecular structure. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the correct identification and quality assessment of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis and Characterization of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of dipropyl malonate (CAS 1117-19-7), an important ester in organic synthesis. It details a standard laboratory-scale synthesis protocol, outlines key characterization data, and presents the information in a format tailored for scientific and research applications.
Synthesis of this compound
This compound is most commonly synthesized via the Fischer-Speier esterification of malonic acid with n-propanol. This reaction involves treating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent and/or the water byproduct is removed during the reaction.[2][4]
The general pathway involves the protonation of the carbonyl oxygen of malonic acid, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of n-propanol then attacks this carbon. A series of proton transfers and the elimination of a water molecule results in the formation of the dipropyl ester.[3][5]
Experimental Protocol: Fischer Esterification
The following is a representative protocol for the synthesis of this compound adapted from standard Fischer esterification procedures.[1][4]
Materials:
-
Malonic Acid
-
n-Propanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, combine malonic acid (1.0 eq) and anhydrous n-propanol (5.0-10.0 eq). The alcohol serves as both a reactant and the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) if desired.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in diethyl ether (or another suitable organic solvent) and transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.
-
Washing: Subsequently, wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: For high purity, the crude product should be purified by vacuum distillation.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physical Properties
This compound is a colorless liquid with a fruity, apple-like odor.[6][7] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1117-19-7[6][8][9] |
| Molecular Formula | C₉H₁₆O₄[6][8][9] |
| Molecular Weight | 188.22 g/mol [6][8][9] |
| Boiling Point | 230 °C (est.)[6] |
| Density | ~0.991 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.412 |
(Note: Exact values for density and refractive index may vary slightly.)
Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the synthesized molecule.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₃ |
| ~3.35 | Singlet (s) | 2H | -CO-CH₂ -CO- |
| ~1.65 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |
| ~0.92 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₃ |
| (Solvent: CDCl₃. Data derived from typical ester values and spectral databases)[10][11] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C =O (Ester carbonyl) |
| ~66.5 | -O-C H₂- |
| ~41.5 | -CO-C H₂-CO- |
| ~21.8 | -CH₂-C H₂-CH₃ |
| ~10.2 | -C H₃ |
| (Solvent: CDCl₃. Data derived from typical ester values and spectral databases)[11] |
IR (Infrared Spectroscopy): The IR spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970 | C-H stretch | Alkane |
| ~1735 | C=O stretch | Ester Carbonyl |
| ~1150 | C-O stretch | Ester |
| (Note: The ester carbonyl peak may appear as a single strong, sharp band. Some malonates show a split or broad carbonyl band.)[11][12] |
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern.
| m/z Ratio | Interpretation |
| 188 | [M]⁺ (Molecular Ion) |
| 145 | [M - C₃H₇]⁺ |
| 129 | [M - OC₃H₇]⁺ |
| 105 | [M - COOC₃H₇]⁺ |
| 43 | [C₃H₇]⁺ (Base Peak) |
| (Data obtained from NIST and PubChem spectral data)[9][11] |
Conclusion
This guide has detailed a reliable and standard method for the synthesis of this compound via Fischer esterification. The provided experimental protocol and workflow offer a clear path for laboratory preparation. Furthermore, the comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, IR, and MS), serve as a crucial reference for researchers to verify the identity and purity of the synthesized compound. This information is foundational for professionals utilizing this compound as a building block in further chemical and pharmaceutical development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scent.vn [scent.vn]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. Propanedioic acid, dipropyl ester [webbook.nist.gov]
- 10. This compound(1117-19-7) 1H NMR [m.chemicalbook.com]
- 11. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Dipropyl Malonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of dipropyl malonate. The information is curated for professionals in research and development, offering precise data, experimental methodologies, and a logical workflow for property determination.
Core Physicochemical Properties
This compound, also known as malonic acid dipropyl ester, is a colorless to nearly colorless liquid.[1] It is identified by the CAS number 1117-19-7.[1][2][3][4][5]
Quantitative Data Summary
The fundamental physicochemical characteristics of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | [2][3][5] |
| Molecular Weight | 188.22 g/mol | [2][3][5] |
| Appearance | Colorless to Almost colorless clear liquid | [1][4] |
| Boiling Point | 229 °C | [1][4] |
| Melting Point | -77 °C | [1][4] |
| Density (Specific Gravity) | 1.01 g/cm³ (at 20/20 °C) | [1][4] |
| Refractive Index | 1.42 | [1] |
| Flash Point | 100 °C | [1][4] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[4] Soluble in ethanol (167.12 g/L), methanol (226.52 g/L), and isopropanol (126.23 g/L) at 25°C.[3] | [3][4] |
| Purity | >98.0% (GC) | [1] |
Experimental Protocols
While specific experimental records for this compound are not publicly detailed, the following are standard methodologies for determining the key physicochemical properties of a liquid compound like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination, especially for small sample sizes, is the Thiele tube method.[6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A few milliliters of this compound are placed in the small test tube.[7]
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[6]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube filled with a heating liquid, such as mineral oil.[6][8]
-
The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.[9]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When a rapid and continuous stream of bubbles emerges from the capillary tube, heating is discontinued.[8]
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]
Determination of Density (Volumetric Method)
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or, more simply, a graduated cylinder and a balance.[10][11]
Apparatus:
-
Graduated cylinder or pycnometer
-
Analytical balance
Procedure:
-
The mass of a clean, dry measuring cylinder is recorded.[10]
-
A specific volume of this compound (e.g., 20 cm³) is added to the measuring cylinder.[10]
-
The mass of the measuring cylinder containing the liquid is recorded.[10]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[10]
-
The density is then calculated by dividing the mass of the liquid by its volume.[12]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a liquid chemical compound such as this compound.
Caption: A logical workflow for determining physicochemical properties.
References
- 1. This compound | 1117-19-7 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. This compound | 1117-19-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chymist.com [chymist.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. wjec.co.uk [wjec.co.uk]
- 11. scribd.com [scribd.com]
- 12. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide to the Spectral Analysis of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for dipropyl malonate (CAS No. 1117-19-7), a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |
| ~3.30 | Singlet | 2H | -O-CO-CH₂ -CO-O- |
| ~1.65 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |
| ~0.95 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C =O |
| ~66 | -O-CH₂ -CH₂-CH₃ |
| ~41 | -O-CO-CH₂ -CO-O- |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2970 | Strong | Asymmetric C-H Stretch | Alkyl (CH₃, CH₂) |
| ~2880 | Medium | Symmetric C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1755 | Strong | Asymmetric C=O Stretch | Ester Carbonyl |
| ~1735 | Strong | Symmetric C=O Stretch | Ester Carbonyl |
| ~1460 | Medium | C-H Bend | Alkyl (CH₂) |
| ~1380 | Medium | C-H Bend | Alkyl (CH₃) |
| ~1250-1100 | Strong | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.
Electron Ionization Mass Spectrometry (EI-MS) Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 188 | Low | [M]⁺ (Molecular Ion) |
| 145 | Moderate | [M - C₃H₇]⁺ |
| 129 | High | [M - OC₃H₇]⁺ |
| 105 | Moderate | [M - COOC₃H₇]⁺ |
| 87 | Moderate | [C₄H₇O₂]⁺ |
| 43 | Very High (Base Peak) | [C₃H₇]⁺ |
Note: The molecular ion peak for aliphatic esters can be weak or absent in EI-MS.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may need to be optimized for the instrument in use.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Spectrometer: 300-600 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.
-
In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of ions at each mass-to-charge ratio (m/z).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical sample such as this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide on the Reactivity of Dipropyl Malonate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl malonate is a versatile chemical intermediate utilized in a variety of synthetic applications, primarily owing to the reactivity of its acidic methylene protons. This technical guide provides a comprehensive overview of the core reactivity of this compound with a range of electrophiles. Key reaction classes, including alkylation, acylation, Michael addition, and Knoevenagel condensation, are discussed in detail. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the effective use of this compound in the synthesis of complex organic molecules.
Introduction
This compound, with the chemical formula CH₂(COOCH₂CH₂CH₃)₂, is a dialkyl ester of malonic acid. The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-protons of the methylene group (pKa ≈ 13), facilitating the formation of a stabilized enolate anion in the presence of a suitable base. This enolate is a potent nucleophile that readily reacts with a variety of electrophiles, making this compound a valuable C₃ synthon for the formation of new carbon-carbon bonds. Its application is widespread in the synthesis of substituted carboxylic acids, barbiturates, and other heterocyclic compounds of medicinal interest.[1] The reactivity of this compound is analogous to the more commonly cited diethyl malonate, with the choice of ester often dictated by desired product properties or specific reaction conditions.
Core Reactivity Principles
The central theme of this compound reactivity revolves around the generation of its enolate, which then participates in nucleophilic attack on various electrophilic species. The general mechanism involves the deprotonation of the α-carbon, followed by the reaction with an electrophile.
Enolate Formation
The first and crucial step in the reaction of this compound is the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate. The choice of base is critical and depends on the specific reaction. Common bases include sodium propoxide (NaOPr), sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[2][3] To avoid transesterification, it is often preferable to use a base with the same alkoxide as the ester (i.e., sodium propoxide for this compound).
Key Reactions with Electrophiles
Alkylation
The alkylation of this compound is a cornerstone of malonic ester synthesis, providing a pathway to mono- and di-substituted acetic acids. The reaction proceeds via an Sₙ2 mechanism, where the this compound enolate attacks an alkyl halide.[4]
Mono-alkylation vs. Di-alkylation:
The stoichiometry of the base and the alkylating agent is the primary factor controlling the extent of alkylation. Using approximately one equivalent of base and the alkylating agent favors mono-alkylation.[2] To achieve di-alkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of a second alkylating agent (which can be the same as or different from the first).[2]
Table 1: Alkylation of Malonic Esters with Alkyl Halides
| Malonic Ester | Alkyl Halide | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Diethyl Malonate | n-Propyl bromide | Sodium Ethoxide | Ethanol | Reflux | Diethyl propylmalonate | - |
| Diethyl Malonate | n-Propyl bromide (2 eq.) | Sodium Ethoxide (2 eq.) | Ethanol | Reflux | Diethyl dipropylmalonate | 50-52 (of final valproic acid)[5] |
| Diethyl Malonate | 1-Bromobutane | Sodium Ethoxide | Ethanol | Reflux | Diethyl n-butylmalonate | - |
| Diethyl Malonate | 1,6-Dichlorohexane | Sodium Ethoxide | Ethanol | Reflux | Diethyl 6-chlorohexylmalonate | 74-78[5] |
Experimental Protocol: Synthesis of Dipropyl Dipropylmalonate
This protocol is adapted from procedures for the dialkylation of diethyl malonate.[2]
-
Preparation of Sodium Propoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (2.0 equivalents) in absolute propanol to prepare sodium propoxide.
-
First Enolate Formation: To the freshly prepared sodium propoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
First Alkylation: Add 1-bromopropane (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Second Enolate Formation: After cooling the reaction mixture to room temperature, add a second equivalent of sodium propoxide solution and stir for 30 minutes.
-
Second Alkylation: Add the second equivalent of 1-bromopropane dropwise and heat the mixture to reflux for 2-4 hours until the dialkylation is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the propanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Logical Relationship: Mono- vs. Di-alkylation Control
Caption: Control of mono- and di-alkylation of this compound.
Acylation
The acylation of this compound with acid chlorides or anhydrides introduces an acyl group, leading to the formation of β-keto esters, which are valuable synthetic intermediates. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated when using acid chlorides.
Experimental Protocol: Acylation of this compound with an Acid Chloride
This is a general procedure adapted from the acylation of diethyl malonate.[6]
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere, add magnesium chloride (1.1 equivalents) and the this compound (1.0 equivalent) in a suitable aprotic solvent like acetonitrile.
-
Base Addition: Add a tertiary amine base, such as triethylamine (2.2 equivalents), to the stirred suspension.
-
Acylation: Cool the mixture in an ice bath and add the acid chloride (1.0 equivalent) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.
Michael Addition
This compound enolates can act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), such as methyl vinyl ketone.[7][8] This reaction is a powerful method for forming 1,5-dicarbonyl compounds.
Table 2: Michael Addition of Malonic Esters
| Malonic Ester | Michael Acceptor | Catalyst/Base | Solvent | Temperature | Product | Yield (%) |
| Diethyl Malonate | Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | Room Temp. | Diethyl 2-(3-oxobutyl)malonate | - |
| Diethyl Malonate | Chalcone | Nickel-Sparteine Complex | Toluene | 25°C | γ-Keto Ester | 85-90 |
Experimental Workflow: Michael Addition
Caption: General workflow for the Michael addition of this compound.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with aldehydes or ketones, typically catalyzed by a weak base like piperidine or an amine salt.[9][10] The reaction leads to the formation of an α,β-unsaturated product after dehydration.
Table 3: Knoevenagel Condensation of Malonic Esters with Aldehydes
| Malonic Ester | Aldehyde | Catalyst | Solvent | Temperature | Yield (%) |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | High |
| Diethyl Malonate | Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp. | 85-89[11] |
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
This protocol is a general method adapted from literature procedures for diethyl malonate.[9]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), a catalytic amount of piperidine, and a catalytic amount of acetic acid in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected and by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and wash it with water, dilute acid, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by distillation or recrystallization.
Synthesis of Barbiturates
A significant application of dialkyl malonates is in the synthesis of barbiturates, a class of central nervous system depressants. This involves the condensation of a disubstituted this compound with urea in the presence of a strong base like sodium ethoxide.[12][13] The disubstituted this compound is first synthesized via dialkylation as described in section 3.1.
Reaction Scheme: Synthesis of 5,5-Dipropylbarbituric Acid
Caption: Synthesis of 5,5-dipropylbarbituric acid.
Experimental Protocol: Synthesis of 5,5-Dipropylbarbituric Acid
This protocol is based on the general synthesis of barbituric acid derivatives.[12][13]
-
Preparation of Sodium Ethoxide: In a suitable flask, dissolve sodium metal (2.1 equivalents) in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the sodium ethoxide solution, add dipropyl dipropylmalonate (1.0 equivalent) and dry urea (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for several hours. A precipitate of the sodium salt of the barbiturate may form.
-
Work-up: After cooling, pour the reaction mixture into water. Acidify the solution with a strong acid (e.g., HCl) to precipitate the 5,5-dipropylbarbituric acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Conclusion
This compound is a highly versatile and reactive intermediate in organic synthesis. Its ability to readily form a nucleophilic enolate allows for a wide range of carbon-carbon bond-forming reactions with various electrophiles. This guide has provided a detailed overview of its core reactivity in alkylation, acylation, Michael addition, and Knoevenagel condensation reactions, including representative experimental protocols and quantitative data where available. A thorough understanding of these reactions and the factors that influence them is essential for medicinal chemists and researchers in the design and execution of synthetic routes toward valuable target molecules. The principles and procedures outlined herein are intended to serve as a practical resource for leveraging the synthetic potential of this compound.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of Dipropyl Malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of dipropyl malonate in a diverse range of organic solvents. Understanding the solubility characteristics of this key chemical intermediate is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating novel therapeutics. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of a key synthetic pathway involving this compound.
Core Topic: Solubility of this compound
This compound (CAS 1117-19-7), a dialkyl ester of malonic acid, is a colorless liquid with a fruity, ethereal odor. Its molecular structure, featuring two propyl ester groups, imparts a moderate polarity, making it readily soluble in a wide array of organic solvents. This solubility is a critical factor in its application as a versatile building block in organic synthesis, notably in the production of pharmaceuticals such as barbiturates and valproic acid.[1][2][3]
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.[4] This data is essential for solvent screening, process development, and predicting the behavior of this compound in different chemical environments.
| Solvent | Chemical Formula | Solubility (g/L) at 25°C |
| Acetone | C₃H₆O | 701.35 |
| Acetonitrile | C₂H₃N | 327.54 |
| Acetic Acid | C₂H₄O₂ | 581.37 |
| n-Butanol | C₄H₁₀O | 112.89 |
| sec-Butanol | C₄H₁₀O | 107.06 |
| tert-Butanol | C₄H₁₀O | 196.75 |
| n-Butyl Acetate | C₆H₁₂O₂ | 189.84 |
| 2-Butanone (MEK) | C₄H₈O | 366.18 |
| 2-Butoxyethanol | C₆H₁₄O₂ | 102.13 |
| Chlorobenzene | C₆H₅Cl | 344.75 |
| Chloroform | CHCl₃ | 1134.51 |
| Cyclohexane | C₆H₁₂ | 34.97 |
| Cyclohexanone | C₆H₁₀O | 654.4 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 779.22 |
| Dichloromethane | CH₂Cl₂ | 1150.99 |
| Diethyl Ether | (C₂H₅)₂O | 125.56 |
| Dimethylacetamide (DMAc) | C₄H₉NO | 1572.34 |
| Dimethyl Carbonate | C₃H₆O₃ | 206.17 |
| Dimethylformamide (DMF) | C₃H₇NO | 1630.64 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1873.29 |
| 1,4-Dioxane | C₄H₈O₂ | 345.91 |
| Ethanol | C₂H₅OH | 167.12 |
| 2-Ethoxyethanol | C₄H₁₀O₂ | 169.76 |
| Ethyl Acetate | C₄H₈O₂ | 263.54 |
| Ethylbenzene | C₈H₁₀ | 96.91 |
| Ethyl Formate | C₃H₆O₂ | 218.71 |
| Ethylene Glycol | C₂H₆O₂ | 73.34 |
| Formic Acid | CH₂O₂ | 215.27 |
| n-Heptane | C₇H₁₆ | 8.78 |
| n-Heptanol | C₇H₁₆O | 33.36 |
| n-Hexane | C₆H₁₄ | 22.5 |
| n-Hexanol | C₆H₁₄O | 75.2 |
| Isobutanol | C₄H₁₀O | 99.6 |
| Isobutyl Acetate | C₆H₁₂O₂ | 103.19 |
| Isopentanol | C₅H₁₂O | 116.51 |
| Isopropanol | C₃H₈O | 126.23 |
| Isopropyl Acetate | C₅H₁₀O₂ | 175.73 |
| Methanol | CH₃OH | 226.52 |
| 2-Methoxyethanol | C₃H₈O₂ | 346.35 |
| Methyl Acetate | C₃H₆O₂ | 332.83 |
| Methyl Isobutyl Ketone (MIBK) | C₆H₁₂O | 177.37 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 1873.99 |
| Methyl tert-Butyl Ether (MTBE) | C₅H₁₂O | 175.47 |
| n-Octanol | C₈H₁₈O | 45.97 |
| n-Pentanol | C₅H₁₂O | 78.67 |
| n-Pentyl Acetate | C₇H₁₄O₂ | 112.92 |
| n-Propanol | C₃H₈O | 117.24 |
| n-Propyl Acetate | C₅H₁₀O₂ | 152.19 |
| Propionic Acid | C₃H₆O₂ | 284.22 |
| Propylene Glycol | C₃H₈O₂ | 100.19 |
| 2-Propoxyethanol | C₅H₁₂O₂ | 192.17 |
| Tetrachloromethane | CCl₄ | 122.38 |
| Tetrahydrofuran (THF) | C₄H₈O | 882.28 |
| Toluene | C₇H₈ | 157.84 |
| Transcutol | C₆H₁₄O₃ | 548.68 |
| Water | H₂O | 0.59 |
| m-Xylene | C₈H₁₀ | 115.02 |
| o-Xylene | C₈H₁₀ | 123.52 |
| p-Xylene | C₈H₁₀ | 134.36 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]
The Shake-Flask Method for Liquid-Liquid Solubility
This protocol outlines the steps for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)
-
Vials with airtight seals
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase of the solute ensures that the solvent becomes saturated.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for initial phase separation. To achieve complete separation of the undissolved solute from the saturated solvent phase, centrifuge the vial at a controlled temperature.
-
Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a pipette. To remove any remaining microscopic droplets of the undissolved solute, pass the aliquot through a chemically inert syringe filter.
-
Quantification: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the precise concentration of this compound.
-
Calculation of Solubility: Based on the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature, typically expressed in g/L or mol/L.
Visualization of a Key Synthetic Pathway
This compound is a crucial precursor in the synthesis of various pharmaceuticals. One notable example is the synthesis of valproic acid, an anticonvulsant and mood-stabilizing drug.[3][7][8] The following diagram illustrates the key steps in this synthetic process.
Caption: Synthetic pathway of Valproic Acid from this compound.
Another significant application of malonic esters is in the synthesis of barbiturates, a class of central nervous system depressants.[1][2] The following diagram illustrates the general workflow for the synthesis of 5,5-disubstituted barbiturates.
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
References
An In-depth Technical Guide to the Discovery and History of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl malonate, also known as dipropyl propanedioate, is a dialkyl ester of malonic acid. While perhaps not as ubiquitously recognized as its diethyl counterpart, this compound and its derivatives have carved out a significant niche in organic synthesis, particularly as precursors in the production of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthesis, key scientific milestones, and physicochemical properties. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Historical Context: The Dawn of Malonic Ester Synthesis
The story of this compound is intrinsically linked to the development of the malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry.[1][2] The journey began in the mid-19th century with the first preparation of malonic acid in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[3] The subsequent development of methods to synthesize malonic acid from more accessible starting materials by chemists like Hermann Kolbe and Hugo Müller in 1864 paved the way for the exploration of its derivatives.[3]
The latter half of the 19th century saw the rise of the malonic ester synthesis, a reaction that utilizes the reactivity of the α-carbon of malonic esters for alkylation.[1][2] This powerful synthetic tool, often employing the readily available diethyl malonate, enabled the construction of a vast array of substituted carboxylic acids.
The Emergence of this compound
While a definitive, singular "discovery" of this compound is not prominently documented as a landmark event, its synthesis was a logical and early extension of the malonic ester synthesis methodology. The principles established for the synthesis of diethyl malonate were directly applicable to the preparation of other dialkyl malonates by simply varying the alcohol used in the esterification of malonic acid or the alkyl halide in the alkylation of a malonate.
Evidence of the existence and use of this compound appears in the early 20th century. A notable early reference comes from a 1936 paper by V. P. Mishin and A. N. Karpova, which describes the preparation of dipropylmalonic acid through the hydrolysis of the "dipropyl ester of malonic acid," clearly indicating that this compound was a known and accessible compound at that time.[4] This suggests that its initial synthesis likely occurred sometime in the preceding decades as chemists systematically explored the scope of the malonic ester synthesis with various alkyl groups.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₄ | |
| Molecular Weight | 188.22 g/mol | |
| CAS Number | 1117-19-7 | |
| Appearance | Colorless liquid | |
| Boiling Point | 229-231 °C | |
| Density | 0.99 g/cm³ | |
| Refractive Index | 1.422 |
Experimental Protocols for the Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for both a historical and a modern approach.
Historical Synthesis: Direct Esterification of Malonic Acid
This method, a classical approach to ester formation, involves the direct reaction of malonic acid with propanol in the presence of a strong acid catalyst.
Materials:
-
Malonic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine malonic acid and an excess of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
-
After cooling, neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Modern Synthesis: Alkylation of Malonic Ester (A Representative Protocol)
A common modern approach involves the dialkylation of a malonic ester, such as diethyl malonate, with a propyl halide. This method is highly versatile and widely used.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
n-Propyl bromide
-
Anhydrous ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen).
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
After the initial reaction subsides, add n-propyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Repeat steps 2 and 3 for the second alkylation.
-
Cool the reaction mixture and neutralize it with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting diethyl dipropylmalonate by vacuum distillation.[4]
Signaling Pathways and Reaction Mechanisms
The core of this compound's utility lies in the reactivity of its α-carbon, a principle central to the malonic ester synthesis. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.
This diagram illustrates the stepwise process of forming a dipropylated malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.
This flowchart outlines the key stages in a typical laboratory synthesis of this compound, from the initial reaction to the final purification.
Conclusion
The history of this compound is a testament to the systematic expansion of synthetic organic chemistry. While its initial discovery lacks a singular, celebrated moment, its emergence as a valuable reagent was a natural consequence of the power and versatility of the malonic ester synthesis. For contemporary researchers and drug development professionals, a solid understanding of the historical context, synthesis, and properties of this compound provides a crucial foundation for its continued application in the creation of novel and important molecules. Its role as a key intermediate in the synthesis of pharmaceuticals underscores its enduring significance in the field.
References
Methodological & Application
Application Notes: Malonic Ester Synthesis Using Dipropyl Malonate
Introduction
The malonic ester synthesis is a versatile and highly valuable method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This reaction facilitates the formation of a carbon-carbon bond by alkylating an enolate derived from a malonic ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.[3][4] The use of dipropyl malonate offers specific solubility and reactivity profiles that can be advantageous in certain synthetic contexts. The core principle lies in the high acidity of the α-hydrogens of the malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, allowing for easy deprotonation with a moderately strong base to form a resonance-stabilized enolate.[4][5][6] This enolate then acts as a potent nucleophile.[5] This methodology is crucial in the pharmaceutical industry for creating key intermediates, such as dipropylmalonic acid, which is a precursor in the synthesis of antiepileptic drugs like valproic acid.[7]
Key Applications in Research and Drug Development:
-
Carbon Chain Elongation: The primary application is to convert an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[6]
-
Synthesis of Substituted Acetic Acids: It allows for the preparation of both mono- and di-substituted acetic acids by repeating the deprotonation and alkylation steps.[2][8]
-
Pharmaceutical Intermediates: Used in the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates, anticonvulsants, and sedatives.[2]
-
Cycloalkanecarboxylic Acids: Intramolecular alkylation using a dihalide can produce three- to six-membered cyclic carboxylic acids.[6]
Experimental Protocols
The malonic ester synthesis proceeds through three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
Protocol 1: Synthesis of Dipropyl Propylmalonate (Mono-alkylation)
This protocol outlines the mono-alkylation of this compound using a propyl halide.
1. Enolate Formation:
- To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, add a suspension of sodium hydride (NaH, 1.1 eq.) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Add this compound (1.0 eq.) dropwise to the stirred suspension.
- After the addition is complete, allow the mixture to warm to room temperature and stir for approximately one hour, or until the evolution of hydrogen gas has ceased, indicating complete formation of the enolate.[5]
2. Alkylation:
- Cool the reaction mixture back to 0 °C.[5]
- Add 1-bromopropane (1.05 eq.) dropwise via the dropping funnel.[5]
- After addition, heat the mixture to 50-60 °C and stir for 12-24 hours.[5] Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[5]
3. Workup and Isolation:
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[5]
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dipropyl propylmalonate.
- Purify the product via vacuum distillation.
Protocol 2: Synthesis of Dipropylmalonic Acid (Di-alkylation, Hydrolysis, and Decarboxylation)
This protocol describes the synthesis of dipropylmalonic acid, a key intermediate for compounds like valproic acid.
1. Enolate Formation and Dialkylation:
- In a suitable reaction vessel, charge this compound and n-propyl bromide.
- With vigorous stirring, add a solution of a strong base, such as sodium n-butanolate in butanol or sodium ethoxide in ethanol, dropwise over several hours at a controlled temperature of 55-65 °C.[7]
- After the base addition is complete, reflux the mixture for 1-6 hours until the pH of the reaction mixture drops to neutral (pH 7-7.5).[7]
- Cool the mixture to approximately 12 °C and stir to allow the precipitation of the sodium bromide salt.[7]
- Filter off the precipitated salt and wash the filter cake with the corresponding alcohol (e.g., ethanol).
2. Hydrolysis (Saponification):
- To the filtrate containing the crude dipropyl dipropylmalonate, add an aqueous solution of sodium hydroxide (NaOH) (e.g., 5-40% solution).[7]
- Heat the mixture at a temperature between 20-85 °C for 2-16 hours to facilitate the hydrolysis of both ester groups to the corresponding dicarboxylate salt.[7]
3. Acidification and Isolation (of the Substituted Malonic Acid):
- After hydrolysis, cool the reaction mixture.
- Acidify the mixture by slowly adding a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), until the pH reaches 1.8-2.5.[7]
- Continue stirring and cooling for approximately 2 hours to ensure complete precipitation of the dipropylmalonic acid.[7]
- Collect the precipitated solid by suction filtration and wash the filter cake with warm water (40-50 °C).[7]
- Dry the product in a vacuum oven at 60-70 °C to yield pure dipropylmalonic acid.[7] The final yield can be around 79-82%.[7]
Note on Decarboxylation: For many substituted malonic acids, decarboxylation to the final mono-carboxylic acid occurs upon heating.[4][6] This can be achieved by heating the isolated substituted malonic acid neat at an elevated temperature.[9] The reaction proceeds through a cyclic transition state to release carbon dioxide and form an enol, which then tautomerizes to the final product.[3][10]
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the key steps in a malonic ester synthesis, adapted from protocols for similar dialkyl malonates.
| Parameter | Enolate Formation | Alkylation | Hydrolysis (Saponification) |
| Reactant Equivalents | |||
| Malonate Ester | 1.0 eq. | - | 1.0 eq. (from alkylation) |
| Base (e.g., NaH, NaOEt) | 1.1 - 2.2 eq. | - | - |
| Alkyl Halide (R-X) | - | 1.05 - 2.1 eq. | - |
| Hydroxide (e.g., NaOH) | - | - | 2.0 - 5.0 eq. |
| Reaction Conditions | |||
| Temperature | 0 °C to Room Temp[5] | 50-65 °C[5][7] | 20-85 °C[7] |
| Duration | ~1 hour[5] | 12-24 hours[5] | 2-16 hours[7] |
| Solvent | Anhydrous DMF, THF, or Alcohol[5][7] | Same as Enolate Formation | Aqueous/Alcoholic mixture |
| Yield | Quantitative | Variable (typically >70%) | 79-82% (for isolated acid)[7] |
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the chemical pathway of the malonic ester synthesis.
Caption: Experimental workflow for malonic ester synthesis.
Caption: Key chemical transformations in the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch21: Malonic esters [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Knoevenagel Condensation with Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated esters and acids, which are valuable intermediates in the production of pharmaceuticals, polymers, cosmetics, and perfumes.[2] Dipropyl malonate, an ester of malonic acid, serves as a key substrate in this reaction, offering a versatile platform for molecular elaboration. Its activated methylene group, flanked by two propyl ester functionalities, readily undergoes deprotonation to form a nucleophilic enolate that drives the condensation.[2] This document provides detailed protocols and application notes for conducting the Knoevenagel condensation using this compound.
Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of equilibrium steps initiated by a base-catalyzed deprotonation of the active methylene compound. The resulting enolate ion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product.[2] The general mechanism is outlined below.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are adapted from established procedures for malonic esters and are suitable for the Knoevenagel condensation of this compound with various aldehydes.
Protocol 1: Piperidine-Catalyzed Condensation with Aromatic Aldehydes
This protocol is a classic and robust method for the condensation of malonic esters with aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Toluene or Benzene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene or benzene as the solvent.
-
Add piperidine (0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: L-Proline Catalyzed Condensation for Coumarin Synthesis
This protocol is adapted for the synthesis of coumarin-3-carboxylates from substituted salicylaldehydes and this compound.
Materials:
-
This compound
-
Substituted salicylaldehyde
-
L-proline
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine the substituted salicylaldehyde (1.0 eq), this compound (1.2 eq), and L-proline (10 mol%).
-
Add absolute ethanol as the solvent.
-
Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.[2]
-
Monitor the reaction by TLC. The reaction is typically complete within 18-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Benzene | Reflux | 11-18 | 89-91 | [3] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | - | - | [1] |
| Various Aromatic Aldehydes | Immobilized Gelatine | DMSO | Room Temp | - | 85-89 | [4] |
| Various Aliphatic Aldehydes | Immobilized Gelatine | DMSO | Room Temp | - | 85-89 | [4] |
| Benzaldehyde | DBU/Water | Water | Room Temp | 2 | 92 | [5] |
| Salicylaldehyde | L-Proline | Ethanol | 80 | 18 | 94 | [2] |
Experimental Workflow
The general workflow for a Knoevenagel condensation reaction, from setup to purification, is depicted below.
Caption: General experimental workflow for Knoevenagel condensation.
References
Application Notes: Dipropyl Malonate as a Precursor for Barbiturate Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of central nervous system depressant drugs derived from barbituric acid.[1][2] Their therapeutic effects, which include sedation, hypnosis, and anticonvulsant activity, are largely determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione core structure.[1][2] The synthesis of these compounds is a foundational process in medicinal chemistry, historically achieved through the condensation of a disubstituted malonic ester with urea.[1][3]
While diethyl malonate is the most frequently cited precursor in the literature for this synthesis, other dialkyl malonates, such as dipropyl malonate, function as effective substrates under analogous reaction conditions.[3][4] The general synthetic pathway involves a base-facilitated condensation reaction that forms the heterocyclic barbiturate ring.[1] These notes provide a detailed protocol adapted for the use of this compound in the synthesis of barbituric acid, the parent compound of all barbiturates.
General Synthesis Pathway
The synthesis of barbiturates from a malonic ester is typically a two-stage process.[1][3]
-
Alkylation of this compound (Optional): To produce 5,5-disubstituted barbiturates, the alpha-carbon of this compound is sequentially deprotonated by a strong base and alkylated using alkyl halides. This step is necessary to introduce the desired R and R' groups that confer specific pharmacological activity.[3][5] For the synthesis of the parent barbituric acid, this stage is omitted.
-
Condensation and Cyclization: The (potentially substituted) this compound is condensed with urea in the presence of a strong base, such as sodium propoxide. This reaction proceeds via a twofold nucleophilic acyl substitution, where urea acts as the nucleophile, attacking the two electrophilic carbonyl carbons of the malonic ester, leading to cyclization and the formation of the barbiturate ring with the elimination of two molecules of propanol.[1][3]
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid from this compound
This protocol details the condensation of unsubstituted this compound with urea to yield the parent compound, barbituric acid. The methodology is adapted from the classic synthesis that utilizes diethyl malonate.[6][7]
Materials:
-
Sodium metal
-
Absolute propanol
-
This compound
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
2 L Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers
-
Stir bar and magnetic stir plate
Procedure:
-
Preparation of Sodium Propoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a stir bar, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute propanol. The reaction is exothermic and should be managed by controlling the rate of sodium addition. Ensure all sodium has reacted before proceeding.[6][7]
-
Addition of Reactants: To the freshly prepared sodium propoxide solution, add 94.1 g (0.5 mol) of this compound.[6][8] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute propanol. Add this hot urea solution to the reaction flask.[7][8]
-
Condensation Reaction: Shake the mixture thoroughly to ensure homogeneity. Heat the mixture to reflux (approx. 110-115°C) using a heating mantle or oil bath for 7 hours. A white precipitate, the sodium salt of barbituric acid, will form during the reaction.[6][8]
-
Work-up and Isolation: After the reflux period, add 500 mL of hot (50°C) water to the reaction mixture and stir until the solid salt is completely dissolved.[7]
-
Acidification: While stirring vigorously, carefully add concentrated HCl dropwise until the solution is acidic to litmus paper (approximately 45 mL will be required). This step protonates the sodium salt, causing the barbituric acid to precipitate out of the solution.[6][7]
-
Crystallization and Collection: Cool the clear, filtered solution in an ice bath overnight to maximize crystallization.[7][8] Collect the white crystalline product using a Büchner funnel.
-
Drying: Wash the collected crystals with 50 mL of cold water and then dry them in an oven at 105-110°C for 3-4 hours.[7][8]
Reaction Mechanism Visualization
The core of the synthesis is the base-catalyzed condensation between the dialkyl malonate and urea.
Caption: Mechanism of base-catalyzed condensation of urea and this compound.
Data Summary
The following table summarizes the quantitative data for the synthesis of barbituric acid from this compound as described in Protocol 1. The expected yield is based on analogous reactions with diethyl malonate.[7][8]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Sodium Metal | 11.5 (0.5) | g (gram-atom) | For base preparation. |
| This compound | 94.1 (0.5) | g (mol) | Starting ester. |
| Urea | 30 (0.5) | g (mol) | Nitrogen source for the ring. |
| Absolute Propanol | 500 | mL | Solvent and reagent for base. |
| Conc. HCl | ~45 | mL | For acidification. |
| Reaction Conditions | |||
| Reflux Temperature | 110 - 115 | °C | |
| Reflux Time | 7 | hours | [6][8] |
| Product | |||
| Compound | Barbituric Acid | - | |
| Expected Yield | 46 - 50 | g | Corresponds to 72-78% theoretical yield.[7][8] |
| Appearance | White Crystalline Solid | - | [6] |
| Melting Point | 245 | °C | With decomposition.[6] |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed. All chemical waste must be disposed of in accordance with institutional and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for the Synthesis of Substituted Carboxylic Acids via Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely established method for the preparation of substituted carboxylic acids. This methodology utilizes a malonate ester as a key starting material, which undergoes alkylation at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. While diethyl malonate is traditionally used, dipropyl malonate serves as an excellent alternative, offering potential advantages in solubility and reaction kinetics for certain applications.
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted carboxylic acids using this compound. The procedures outlined are intended to be a comprehensive guide for researchers in organic synthesis and drug development. This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]
Reaction Principle
The synthesis of substituted carboxylic acids via this compound follows a three-step sequence:
-
Enolate Formation: The α-protons of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium propoxide, results in the formation of a resonance-stabilized enolate. To prevent transesterification, it is crucial to use a base with the same alkyl group as the ester.[2]
-
Alkylation: The resulting enolate is a potent nucleophile and readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to form a mono- or dialkylated this compound.[2][3] The choice of alkylating agent determines the final carboxylic acid product.
-
Hydrolysis and Decarboxylation: The substituted this compound is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester groups and form a substituted malonic acid.[3] This intermediate readily undergoes decarboxylation upon heating to yield the final substituted carboxylic acid and carbon dioxide.[2]
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted Carboxylic Acid (e.g., Pentanoic Acid)
This protocol describes the synthesis of pentanoic acid via the mono-alkylation of this compound with ethyl bromide.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous propanol
-
Ethyl bromide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction
Procedure:
Step 1: Enolate Formation
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare sodium propoxide by cautiously adding sodium metal (1.0 eq) to anhydrous propanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted, add this compound (1.0 eq) dropwise to the sodium propoxide solution with stirring.
Step 2: Alkylation
-
To the solution of the this compound enolate, add ethyl bromide (1.0 eq) dropwise through the dropping funnel.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of Alkylated this compound
-
After the reaction is complete, cool the mixture to room temperature and remove the propanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dipropyl ethylmalonate.
Step 4: Hydrolysis and Decarboxylation
-
To the crude dipropyl ethylmalonate, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by the decarboxylation of the resulting ethylmalonic acid, which is evidenced by the evolution of carbon dioxide.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture and extract the pentanoic acid with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the final product by distillation.
Protocol 2: Synthesis of a Di-substituted Carboxylic Acid (e.g., 2-Propylpentanoic Acid - Valproic Acid)
This protocol outlines the synthesis of the anticonvulsant drug valproic acid, a di-substituted carboxylic acid, using this compound and propyl bromide.
Materials:
-
This compound (or diethyl malonate as a common starting material which is then propylated)
-
Sodium ethoxide (or sodium propoxide)
-
n-Propyl bromide
-
Ethanol (or propanol)
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
Step 1: Dialkylation of Malonate
-
In a suitable reaction vessel, dissolve sodium ethoxide (2.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Add n-propyl bromide (2.0 eq) dropwise to the mixture.
-
Heat the reaction to reflux for several hours until the dialkylation is complete (monitored by TLC or GC).[4][5]
Step 2: Saponification
-
After cooling the reaction mixture, add a solution of sodium hydroxide to saponify the dipropyl dipropylmalonate to its corresponding dicarboxylate salt.[5]
-
Heat the mixture to ensure complete hydrolysis.
Step 3: Acidification and Decarboxylation
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid. This will protonate the dicarboxylate to form dipropylmalonic acid.
-
Heat the acidic solution to induce decarboxylation, which will be apparent by the evolution of CO2 gas.[5]
-
Continue heating until gas evolution stops. The remaining oil is crude valproic acid.
Step 4: Purification
-
The crude valproic acid can be purified by extraction into an organic solvent, followed by washing, drying, and distillation under reduced pressure.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted carboxylic acids using malonic esters. While specific data for this compound is limited in the literature, the yields are generally comparable to those obtained with diethyl malonate.
| Alkylating Agent(s) | Malonate Ester | Product | Yield (%) | Reference(s) |
| n-Propyl bromide (2 eq) | Diethyl malonate | Valproic Acid | ~90% (of diethyl dipropylmalonate) | [4][5] |
| Ethyl bromide (1 eq) | Diethyl malonate | Butyric Acid | 79-83% (of ethyl methylmalonate) | |
| Allyl bromide (1 eq) | Diethyl malonate | Diethyl allylmalonate | ~91% | [6] |
| Benzyl bromide (1 eq) | Diethyl malonate | 3-Phenylpropanoic acid | High | |
| 1,4-Dibromobutane | Diethyl malonate | Cyclopentanecarboxylic acid | Good | [7] |
| 1,5-Dibromopentane | Diethyl malonate | Cyclohexanecarboxylic acid | Good |
Note: Yields can vary significantly based on reaction conditions and scale.
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for the synthesis of substituted carboxylic acids via this compound.
Caption: Simplified reaction mechanism for the malonic ester synthesis.
Applications in Drug Development
The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development for the creation of novel carboxylic acid derivatives. These compounds often serve as key intermediates or as active pharmaceutical ingredients (APIs) themselves.
A prominent example is the synthesis of Valproic Acid , a widely used anticonvulsant and mood-stabilizing drug.[4][5] The synthesis involves the dialkylation of a malonic ester with propyl bromide. The use of this compound in this context provides a direct route to the core structure of valproic acid and its derivatives.
Furthermore, this synthetic route allows for the introduction of a wide variety of alkyl and aryl groups, enabling the generation of libraries of substituted carboxylic acids for screening and lead optimization in drug discovery programs. The versatility of the malonic ester synthesis makes it an indispensable technique for accessing complex molecular architectures.[8]
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 5. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Solved Using diethyl malonate as the starting material, | Chegg.com [chegg.com]
Application Notes and Protocols: Dipropyl Malonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of dipropyl malonate in the synthesis of various heterocyclic compounds. While diethyl malonate is more commonly cited in the literature, the protocols presented herein have been adapted for this compound, as the chemical principles and reaction mechanisms are analogous. These notes are intended to serve as a comprehensive guide for laboratory applications.
Introduction
This compound is a versatile C3-biselectrophilic synthon utilized in organic synthesis for the formation of a variety of carbocyclic and heterocyclic ring systems. The presence of an active methylene group, flanked by two electron-withdrawing propyl ester functionalities, allows for facile deprotonation and subsequent nucleophilic attack. This reactivity is central to its application in key synthetic transformations such as the Knoevenagel condensation, Michael addition, and cyclocondensation reactions, which are foundational in the synthesis of numerous biologically active heterocyclic scaffolds.
Core Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of several important classes of heterocyclic compounds, including coumarins and barbiturates. The following sections detail the synthetic strategies and experimental protocols for these key applications.
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins, a class of benzopyrone-containing heterocycles, exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] The Knoevenagel condensation of a salicylaldehyde derivative with this compound provides an efficient route to the coumarin-3-carboxylate scaffold.
The synthesis proceeds via a Knoevenagel condensation between a salicylaldehyde and this compound, catalyzed by a weak base such as piperidine. The reaction involves the formation of a resonance-stabilized enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization and dehydration yield the coumarin ring system.
Caption: General scheme for the Knoevenagel condensation to form coumarins.
This protocol is adapted from established procedures for diethyl malonate.[2][3]
Materials:
-
2-Hydroxybenzaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol or Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in ethanol, add this compound (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 1:8).[1]
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired propyl coumarin-3-carboxylate.
The following table summarizes typical reaction parameters and yields, based on analogous reactions with diethyl malonate.[2]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | 7 h (reflux) | >80 | [2] |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Water | 40 min (ultrasound) | >85 | [2] |
Synthesis of Barbituric Acid Derivatives
Barbiturates are a class of drugs that act as central nervous system depressants and are derived from barbituric acid. The synthesis of barbituric acid and its derivatives involves the cyclocondensation of a malonic ester with urea.
The synthesis of barbituric acid from this compound involves a condensation reaction with urea in the presence of a strong base, typically sodium ethoxide. The reaction proceeds through a twofold nucleophilic acyl substitution of the ester groups of this compound with the amino groups of urea to form the pyrimidine ring of barbituric acid.[4][5]
Caption: General scheme for the synthesis of barbituric acid.
This protocol is adapted from the well-established procedure for the synthesis of barbituric acid using diethyl malonate.[5][6]
Materials:
-
Sodium metal
-
Absolute propanol
-
This compound
-
Urea (dry)
-
Concentrated hydrochloric acid
-
Calcium chloride
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a calcium chloride guard tube, dissolve clean sodium metal (0.5 gram atom) in absolute propanol (250 mL).
-
To the resulting sodium propoxide solution, add this compound (0.5 mole).
-
Add a solution of dry urea (0.5 mole) dissolved in hot absolute propanol (250 mL).
-
Shake the mixture well and reflux for 7 hours on an oil bath heated to approximately 110°C. A white solid should precipitate.
-
After the reaction is complete, add hot water (500 mL) to the reaction mixture.
-
Acidify the solution with concentrated hydrochloric acid with constant stirring until the solution is acidic.
-
Filter the resulting clear solution and cool it in an ice bath overnight.
-
Collect the precipitated white product by filtration, wash with cold water, and dry in an oven at 105–110°C.
The following table provides representative data for the synthesis of barbituric acid based on the use of diethyl malonate.[5][6]
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl malonate (0.5 mol) | Urea (0.5 mol) | Sodium Ethoxide | Ethanol | 7 h | 72-78 | [5][6] |
Synthesis of Pyrazolone Derivatives
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[7] They are important scaffolds in medicinal chemistry, with applications as analgesics and anti-inflammatory agents.[7] The classical Knorr synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine derivative.[7] While this compound itself is not a β-ketoester, it can be a precursor to intermediates that can then be used in pyrazolone synthesis. For instance, acylation of this compound followed by reaction with a hydrazine would lead to a pyrazolone.
Experimental Workflow Overview
The general workflow for the synthesis of heterocyclic compounds using this compound typically involves reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. The application notes and adapted protocols provided herein for the synthesis of coumarins and barbiturates demonstrate its utility. While less common in the literature than its diethyl analogue, the principles of its reactivity are well-understood, allowing for its effective implementation in the development of novel heterocyclic structures for pharmaceutical and materials science applications. Researchers are encouraged to use the provided protocols as a starting point and optimize reaction conditions for their specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the alkylation of dipropyl malonate, a key reaction in organic synthesis for the formation of carbon-carbon bonds. The procedures outlined are fundamental in the synthesis of various substituted carboxylic acids and are particularly relevant in the development of pharmaceutical intermediates.
Introduction
The alkylation of malonic esters is a classic and versatile method for synthesizing mono- and di-substituted acetic acids. The reaction proceeds via the formation of a resonance-stabilized enolate from the malonic ester, which then acts as a nucleophile to attack an alkyl halide. This compound, with its acidic α-hydrogens (pKa ≈ 13), is readily deprotonated by a suitable base to form a nucleophilic enolate.[1] This enolate can then undergo a nucleophilic substitution reaction (SN2) with an alkyl halide.[2] The resulting α-substituted this compound can be further alkylated or hydrolyzed and decarboxylated to yield a substituted carboxylic acid. Careful control of reaction conditions, particularly the stoichiometry of the base, allows for selective mono- or di-alkylation.
Key Reaction Parameters
The success of the this compound alkylation is contingent on several factors:
-
Base: A base strong enough to deprotonate the α-hydrogen of the malonate is required. Sodium ethoxide is commonly used.[3] For higher yields, stronger bases like potassium tert-butoxide can be employed.
-
Solvent: Anhydrous ethanol is a typical solvent when using sodium ethoxide. Other polar aprotic solvents can also be utilized.
-
Alkylating Agent: Primary and secondary alkyl halides are suitable for this reaction. Tertiary halides are generally not used due to competing elimination reactions.
-
Temperature: The deprotonation is often carried out at room temperature, followed by heating to reflux to drive the alkylation to completion.[3][4]
-
Stoichiometry: The molar ratio of the base to the malonate ester is critical for controlling the extent of alkylation. A 1:1 ratio favors mono-alkylation, while a 2:1 ratio (often in a stepwise addition) is used for di-alkylation.[4]
Data Presentation
The following table summarizes various reaction conditions for the alkylation of malonic esters with propyl bromide, leading to the formation of the dipropyl derivative. While the starting material in these examples is often diethyl malonate, the principles and conditions are directly applicable to the alkylation of this compound.
| Starting Malonate Ester | Base | Solvent | Alkylating Agent | Molar Ratio (Ester:Alkyl Halide:Base) | Temperature (°C) | Reaction Time | Yield | Reference |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | n-Propyl Bromide | 1 : 2.2 : 2.2 | 52-58 | 16 hours (base addition) + 6 hours (reflux) | Not explicitly stated | CS249863B1[5] |
| Diethyl Malonate | Sodium Methoxide | Methanol | n-Propyl Bromide | 1 : 2.2 : 2.2 | 55-69 | 6 hours (base addition) + 6 hours (reflux) | Not explicitly stated | CS249863B1[5] |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | n-Propyl Bromide | Approx. 1:1.2:1.1 | 60-74 | 4-5 hours (base addition) then reflux | Not explicitly stated | DE2853732A1[1] |
| Malonate Diester | Potassium tert-butoxide | tert-Butanol | 1-Halogenated n-propane | 1 : (2.5-5) : (2.5-5) | Reflux | 8 hours | >90% | CN103183612A[6] |
Experimental Protocols
The following are generalized protocols for the mono- and di-alkylation of this compound. Researchers should adapt these protocols based on the specific alkyl halide and desired product.
Protocol 1: Mono-alkylation of this compound
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add clean sodium metal (1.0 equivalent) to anhydrous ethanol. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature with continuous stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition of the alkyl halide, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude mono-alkylated this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Di-alkylation of this compound with n-Propyl Bromide
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
n-Propyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
First Alkylation: Follow steps 1-4 of Protocol 1, using one equivalent of sodium ethoxide and one equivalent of n-propyl bromide relative to this compound.
-
Second Enolate Formation: After the first alkylation is complete (as determined by TLC), cool the reaction mixture to room temperature. Add a second equivalent of freshly prepared sodium ethoxide solution and stir for 30 minutes.
-
Second Alkylation: To the newly formed enolate, add a second equivalent of n-propyl bromide dropwise.
-
Reaction Completion: Heat the reaction mixture to reflux for several hours until the di-alkylation is complete (monitor by TLC).[3]
-
Work-up and Purification: Follow steps 5 and 6 as outlined in Protocol 1 to isolate and purify the di-propylated this compound.
Mandatory Visualization
Caption: Experimental workflow for the alkylation of this compound.
Caption: Reaction pathway for the alkylation of this compound.
References
- 1. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 6. CN103183612A - Dipropylmalonic acid diester preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: Dipropyl Malonate Hydrolysis
Abstract
This document provides a detailed guide for the hydrolysis of dipropyl malonate to yield malonic acid. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. It covers the fundamental chemical principles, step-by-step experimental procedures for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, and methods for product isolation and purification. Quantitative data from representative procedures are summarized for clarity, and key workflows are visualized using diagrams.
Introduction
The hydrolysis of dialkyl malonates is a fundamental transformation in organic chemistry, pivotal for the synthesis of carboxylic acids.[1] this compound, a diester of malonic acid, can be converted to malonic acid through this process, which serves as a crucial intermediate in the production of various pharmaceuticals and other high-value chemical compounds.[2] The overall reaction involves the cleavage of the two ester linkages, replacing the dipropyl groups with hydrogen atoms to form the dicarboxylic acid.
This process can be effectively achieved under either basic or acidic conditions.[3]
-
Base-Catalyzed Hydrolysis (Saponification): An irreversible process that utilizes a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield a carboxylate salt.[4] Subsequent acidification is required to produce the final malonic acid.[4] This is often the preferred method due to its high efficiency and irreversible nature.
-
Acid-Catalyzed Hydrolysis: A reversible reaction typically employing a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5] To drive the reaction to completion, a large excess of water is generally used.[5]
The choice of method can depend on the sensitivity of other functional groups in the substrate and the desired reaction conditions.
Chemical Principles & Reaction Pathway
The hydrolysis of this compound proceeds via nucleophilic acyl substitution. In base-catalyzed saponification, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the propoxide leaving group to form the carboxylic acid. The acid is immediately deprotonated by the base in the reaction mixture to form the carboxylate salt, driving the reaction to completion.[4] In the acid-catalyzed mechanism, the carbonyl oxygen is first protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Caption: General reaction pathway for the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from established methods for the saponification of dialkyl malonates.[2] It involves the hydrolysis of the diester using an alkali metal hydroxide, followed by acidification to isolate the dicarboxylic acid.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
pH indicator paper
-
Beakers, graduated cylinders
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, charge this compound and an aqueous solution of sodium hydroxide (0.5 to 5 molar equivalents per mole of the diester).[2] An alcoholic co-solvent like ethanol may be added to improve solubility.
-
Hydrolysis: Stir the mixture vigorously and heat it to a temperature between 20°C and 85°C.[2] For a complete reaction, the mixture can be refluxed for 2 to 16 hours.[2] The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Cooling: Once the hydrolysis is complete, cool the reaction mixture to room temperature, and then further in an ice bath to approximately 10-15°C.[2]
-
Acidification: Slowly add concentrated mineral acid (e.g., H₂SO₄) to the stirred, cooled reaction mixture until the pH reaches 1.8 to 2.5.[2] This step protonates the disodium malonate salt to form malonic acid. Caution: This is an exothermic process; maintain cooling to prevent excessive temperature rise.
-
Product Isolation: The malonic acid may precipitate out of the solution upon acidification. If so, it can be collected by vacuum filtration.
-
Extraction (if necessary): If the product does not precipitate or for higher recovery, transfer the acidified mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude malonic acid.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent, such as chloroform or water.[2]
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol is based on general procedures for the acid-catalyzed hydrolysis of esters.[6][7]
Materials and Equipment:
-
This compound
-
Dilute aqueous sulfuric acid (e.g., 10-20% w/w)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with an excess of dilute aqueous sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux (a temperature below 100°C is often sufficient) with vigorous stirring.[6] The reaction time can be significant, potentially requiring several hours to reach completion.[7][8] The progress should be monitored (e.g., by TLC).
-
Cooling and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the product into an organic solvent like diethyl ether.
-
Washing: Wash the combined organic extracts sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude malonic acid.
-
Purification: Recrystallize the crude product from an appropriate solvent to achieve higher purity.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the hydrolysis of malonic esters, derived from patent literature. Note that yields can be highly dependent on the specific substrate and reaction scale.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Reference |
| Substrate | Diethyl/Dipropyl Malonate | Diethyl Malonate | [2][7] |
| Catalyst/Reagent | NaOH (aq. solution) | H₂SO₄ (dilute aq.) | [2][7] |
| Stoichiometry | 0.5 - 5.0 mol equiv. NaOH | Catalytic amount | [2] |
| Temperature | 20 - 85 °C | ~70 °C | [2][7] |
| Reaction Time | 2 - 16 hours | 49 - 60 hours | [2][7] |
| Final pH | 1.8 - 2.5 (after acidification) | N/A | [2] |
| Yield | High (not specified) | >80% (for diethyl malonate) | [7] |
Workflow and Process Visualization
The following diagram illustrates the detailed experimental workflow for the base-catalyzed hydrolysis of this compound, which is the more commonly employed method.
Caption: Experimental workflow for base-catalyzed this compound hydrolysis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Applications of Dipropyl Malonate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dipropyl malonate is a valuable diester of malonic acid that serves as a versatile precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its reactive central methylene group, flanked by two ester functionalities, allows for facile alkylation and subsequent transformation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including anticonvulsants and sedatives.
Synthesis of Anticonvulsants
This compound is a key starting material in the synthesis of several anticonvulsant drugs, most notably Valproic Acid and its derivatives.
Valproic Acid
Valproic acid (2-propylpentanoic acid) is a widely used antiepileptic drug. The synthesis of valproic acid using this compound follows a classic malonic ester synthesis route.
Experimental Protocol: Synthesis of Valproic Acid
This protocol outlines a two-step synthesis of valproic acid starting from this compound.
Step 1: Synthesis of 2,2-dipropylmalonic acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium propoxide by dissolving sodium metal (1.0 eq) in anhydrous propanol.
-
Alkylation: To the sodium propoxide solution, add this compound (1.0 eq) dropwise with stirring. After the initial reaction subsides, add n-propyl bromide (2.2 eq) dropwise. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reflux: After the addition of n-propyl bromide is complete, heat the mixture to reflux for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of potassium hydroxide (excess) in water. Heat the mixture to reflux for 4 hours to hydrolyze the ester.
-
Work-up: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is between 1.8 and 2.5. The precipitated 2,2-dipropylmalonic acid is then filtered, washed with cold water, and dried.[1]
Step 2: Decarboxylation to Valproic Acid
-
Reaction Setup: Place the dried 2,2-dipropylmalonic acid in a flask equipped for distillation.
-
Decarboxylation: Heat the 2,2-dipropylmalonic acid to a temperature of 170-180°C.[2] Carbon dioxide will evolve, and the reaction is complete when gas evolution ceases. The reaction can be performed without a solvent.[2]
-
Purification: The resulting crude valproic acid can be purified by vacuum distillation.
Quantitative Data: Synthesis of Valproic Acid
| Step | Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | 2,2-dipropylmalonic acid | This compound | Sodium, n-propyl bromide, Potassium hydroxide | Propanol, Water | Reflux | 79-82 | >99 |
| 2 | Valproic Acid | 2,2-dipropylmalonic acid | None | None | 170-180°C | ~95 | >99 |
Mechanism of Action: Valproic Acid
Valproic acid exerts its anticonvulsant effects through multiple mechanisms. It increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting the enzyme GABA transaminase. Additionally, it blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability. Valproic acid is also known to be a histone deacetylase (HDAC) inhibitor, which may contribute to its mood-stabilizing effects.
Signaling Pathway of Valproic Acid
Caption: Mechanism of action of Valproic Acid.
Synthesis of Sedatives and Hypnotics
This compound is a precursor for the synthesis of 5,5-dipropylbarbituric acid, a derivative of barbituric acid. Barbiturates are a class of drugs that act as central nervous system depressants.
5,5-Dipropylbarbituric Acid
The synthesis involves the condensation of a disubstituted malonic ester with urea.
Experimental Protocol: Synthesis of 5,5-Dipropylbarbituric Acid
-
Alkylation of this compound: Prepare dipropyl 2,2-dipropylmalonate by reacting this compound with n-propyl bromide in the presence of a base like sodium propoxide, similar to the first step in the valproic acid synthesis.
-
Condensation with Urea:
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, dissolve sodium metal (2.0 eq) in absolute ethanol to form sodium ethoxide.
-
To this solution, add the dipropyl 2,2-dipropylmalonate (1.0 eq).
-
Add a solution of dry urea (1.0 eq) in hot absolute ethanol.
-
Reflux: Heat the mixture to reflux for 7 hours in an oil bath at approximately 110°C. A white solid, the sodium salt of the barbiturate, will precipitate.
-
-
Work-up and Purification:
-
After cooling, dissolve the solid in hot water.
-
Acidify the solution with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to crystallize the 5,5-dipropylbarbituric acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Quantitative Data: Synthesis of Barbituric Acid Derivatives (General)
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) |
| Barbituric Acid | Diethyl malonate | Sodium, Urea | Ethanol | Reflux, 110°C, 7h | 72-78 |
Note: The yield for the synthesis of 5,5-dipropylbarbituric acid is expected to be in a similar range.
Mechanism of Action: Barbiturates
Barbiturates exert their sedative and hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the duration of the opening of the chloride ion channel when GABA binds. This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in central nervous system depression.
Signaling Pathway of Barbiturates
Caption: Mechanism of action of Barbiturates.
Other Pharmaceutical Applications
While the syntheses of valproic acid and barbiturates are primary applications, the core reactivity of this compound allows for its potential use in the synthesis of other pharmaceutical classes, often by adapting protocols that traditionally use diethyl malonate.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Phenylbutazone
Phenylbutazone is a non-steroidal anti-inflammatory drug. Its synthesis can be achieved using a derivative of malonic acid. The synthesis starts with the preparation of diethyl n-butylmalonate, which can be adapted from this compound.
Experimental Workflow: Phenylbutazone Synthesis
Caption: Synthetic workflow for Phenylbutazone.
A general procedure involves heating diethyl-n-butylmalonate with 1,2-diphenylhydrazine in the presence of a strong base like sodium ethoxide at elevated temperatures, followed by acidification to yield phenylbutazone.[3]
Quinolone Antibiotics - Nalidixic Acid
Nalidixic acid is the first of the quinolone antibiotics. Its synthesis involves the use of a malonic ester derivative, specifically diethyl ethoxymethylenemalonate.
Experimental Workflow: Nalidixic Acid Synthesis
Caption: Synthetic workflow for Nalidixic Acid.
The synthesis begins with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and N-alkylation to yield nalidixic acid.[4][5]
Other Anticonvulsants - Vigabatrin
Vigabatrin is an irreversible inhibitor of GABA transaminase. Its synthesis can involve the use of diethyl malonate.
Experimental Workflow: Vigabatrin Synthesis
Caption: Synthetic workflow for Vigabatrin.
One synthetic route involves the reaction of diethyl malonate with 1,4-dichloro-2-butene, followed by reaction with ammonia and subsequent hydrolysis to yield vigabatrin.[6][7][8] This process can be adapted using this compound.
References
- 1. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 2. CN103183599B - Method for preparing 2-valproic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 8. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]
Application Notes and Protocols for Dipropyl Malonate in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Odor Profile
A summary of the key physicochemical properties of dipropyl malonate is presented in Table 1. Its odor is predominantly fruity, with significant winey and apple-like characteristics.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1117-19-7 | [1][7] |
| Molecular Formula | C₉H₁₆O₄ | [1][7] |
| Molecular Weight | 188.22 g/mol | [1][7] |
| Appearance | Colorless liquid | |
| Odor Profile | Fruity (82.75%), Winey (68.62%), Apple (59.27%), Ethereal (48.16%), Green | [2] |
| Boiling Point | 229 °C | |
| Flash Point | 100 °C | |
| Solubility | Soluble in alcohol and oils; very slightly soluble in water. |
Applications in the Fragrance and Flavor Industry
This compound's primary applications lie in the creation and enhancement of fruity and sweet aromas and flavors.
Fragrance Applications:
-
Direct Fragrance Ingredient: Its fruity and wine-like notes make it suitable for inclusion in a variety of fragrance compositions, particularly for personal care products, air fresheners, and fine fragrances seeking a fresh and sweet character.
-
Modifier: It can be used to modify and enhance the top notes of citrus and other fruity fragrances, adding complexity and a wine-like nuance.
-
Precursor for Aroma Chemicals: Malonic esters are key building blocks in organic synthesis.[5][6] this compound can be used as a starting material for the synthesis of other fragrance ingredients through reactions such as alkylation and condensation.
Flavor Applications:
-
Fruit Flavor Formulations: It can be used to impart or boost apple, pear, and other fruity notes in artificial flavorings for beverages, baked goods, and confectionery.[3]
-
Flavor Enhancer: In small concentrations, it can enhance the overall sweetness and fruitiness of a flavor profile.
Experimental Protocols
The following are generalized protocols relevant to the synthesis, analysis, and evaluation of this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from malonic acid and n-propanol.
Workflow for this compound Synthesis:
Caption: Synthesis of this compound Workflow.
Materials:
-
Malonic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene).
-
To the flask, add malonic acid and an excess of n-propanol (typically a 2 to 3-fold molar excess).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be removed as an azeotrope. Continue refluxing until no more water is collected or for a predetermined time (e.g., 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the analysis of this compound in a flavor or fragrance concentrate.
GC-MS Analysis Workflow:
Caption: GC-MS Analysis Workflow.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.
-
MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the specified temperature program to separate the components of the mixture.
-
The separated components will be detected by the FID and fragmented and analyzed by the MS.
-
Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum from a library or a pure standard.[7]
Sensory Evaluation Protocols
Sensory evaluation is crucial for determining the organoleptic properties and consumer acceptance of flavor and fragrance ingredients.
This test determines if a perceptible sensory difference exists between two samples (e.g., a standard and a sample with a modified formulation containing this compound).[4][8][9]
Triangle Test Workflow:
Caption: Triangle Test Workflow.
Procedure:
-
Recruit a panel of at least 20-30 trained or consumer panelists.
-
Prepare two sets of samples: a control and a test sample containing this compound.
-
For each panelist, present three coded samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different.
-
Instruct panelists to evaluate the samples and identify the one that is different.
-
Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (one-third).
This test measures the level of liking for a product containing this compound.[2][10][11]
Procedure:
-
Recruit a panel of consumers representative of the target population.
-
Provide panelists with the product to be evaluated.
-
Ask panelists to rate their overall liking, as well as specific attributes like flavor, aroma, and aftertaste, on a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely).
-
Analyze the mean scores to determine the overall acceptance of the product.
Table 2: Example 9-Point Hedonic Scale
| Score | Description |
| 9 | Like Extremely |
| 8 | Like Very Much |
| 7 | Like Moderately |
| 6 | Like Slightly |
| 5 | Neither Like nor Dislike |
| 4 | Dislike Slightly |
| 3 | Dislike Moderately |
| 2 | Dislike Very Much |
| 1 | Dislike Extremely |
Stability Testing
The stability of this compound in a food or fragrance matrix is crucial for ensuring product quality over its shelf life.
Protocol for Stability Testing:
-
Prepare samples of the final product containing this compound.
-
Store the samples under controlled conditions of temperature and humidity, including both accelerated (e.g., 40°C/75% RH) and real-time (e.g., 25°C/60% RH) conditions.
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples for analysis.
-
Conduct both chemical analysis (e.g., GC-MS to quantify the concentration of this compound) and sensory evaluation (e.g., triangle test against a fresh sample or descriptive analysis) to assess any changes in the product's profile.
Conclusion
This compound is a valuable ingredient for the fragrance and flavor industry, contributing pleasant fruity, winey, and apple-like notes. While specific quantitative data for this compound is limited, established protocols for synthesis, analysis, and sensory evaluation of similar esters can be readily adapted. Further research to determine its odor and flavor thresholds, as well as its stability in various applications, would be beneficial for its wider adoption.
References
- 1. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 2. fiveable.me [fiveable.me]
- 3. ctv-jve-journal.org [ctv-jve-journal.org]
- 4. fiveable.me [fiveable.me]
- 5. Triangle Test [sensorysociety.org]
- 6. medallionlabs.com [medallionlabs.com]
- 7. foodresearchlab.com [foodresearchlab.com]
- 8. scribd.com [scribd.com]
- 9. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 10. Evaluate Food Like a Professional with the 9-Point Hedonic Scale - Wekiva Culinary [wekivaculinary.org]
- 11. Hedonic scale - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dipropyl Malonate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dipropyl malonate as a building block for the synthesis of polyesters. The primary focus is on enzymatic polycondensation, a green and efficient method for polymer synthesis. While specific data for this compound is limited, this document leverages data from closely related dialkyl malonates, particularly dimethyl malonate, to provide valuable insights and protocols.
Introduction
This compound, a dialkyl ester of malonic acid, is a versatile building block in organic synthesis. In polymer chemistry, it serves as a monomer for the creation of polyesters with tunable properties. The presence of the active methylene group and two ester functionalities allows for various polymerization strategies, with enzymatic catalysis emerging as a particularly advantageous method.[1][2]
These notes will detail the synthesis of poly(alkylene malonate)s through enzymatic polycondensation, present key performance data, and provide detailed experimental protocols.
Polymer Synthesis: Enzymatic Polycondensation
Enzymatic polycondensation offers a mild and selective alternative to traditional metal-catalyzed polymerization, which often requires harsh conditions.[1][2] Immobilized Candida antarctica lipase B (CALB) has been shown to be an effective biocatalyst for the synthesis of linear polyesters from dialkyl malonates and aliphatic diols.[1][2]
Reaction Scheme:
The general reaction involves the transesterification of this compound with a diol, catalyzed by lipase. The reaction proceeds with the elimination of propanol.
Caption: Enzymatic polycondensation of this compound and a diol.
Quantitative Data
The following table summarizes the molecular weight and degree of polymerization of polyesters synthesized from dimethyl malonate and various aliphatic diols using immobilized Candida antarctica lipase B. This data provides an expected range for polymers synthesized from this compound under similar conditions.[1][2]
| Diol | Number of Carbons in Diol | Mn (Da) | Mw (Da) | Degree of Polymerization (DP) |
| 1,4-Butanediol | 4 | ~6000 | ~9000 | 29-38 |
| 1,6-Hexanediol | 6 | ~6000 | 12,000-14,000 | 29-38 |
| 1,8-Octanediol | 8 | ~6000 | 12,000-14,000 | 29-38 |
Experimental Protocols
Materials
-
This compound (>98% purity)
-
Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol; >98% purity)
-
Immobilized Candida antarctica lipase B (CALB, Novozym 435)
-
Anhydrous toluene (or solvent-free)
-
Chloroform (for polymer recovery)
-
Methanol (for washing)
Protocol for Enzymatic Polycondensation of this compound and a Diol
This protocol is adapted from the successful synthesis of polyesters from dimethyl malonate.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dipropyl Malonate Alkylation
Welcome to the technical support center for the alkylation of dipropyl malonate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of this compound alkylation?
The success of the alkylation of this compound is primarily determined by the careful control of several factors: the choice and stoichiometry of the base, the reactivity of the alkylating agent, the choice of solvent, and the reaction temperature.[1] Proper management of these parameters is crucial for achieving high yields and minimizing side reactions.[1]
Q2: Which base is most suitable for the alkylation of this compound?
The selection of an appropriate base is critical. The base must be strong enough to deprotonate the this compound but should not promote unwanted side reactions.
-
Sodium Propoxide (NaOPr) in Propanol: This is a commonly used base. It is important to match the alkyl group of the alkoxide with the ester to prevent transesterification.[1][2]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used in aprotic solvents like THF or DMF.[3] This is a good option when complete and irreversible deprotonation is desired.[1]
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective, often used in polar aprotic solvents like DMF.[4]
Q3: How can I minimize the formation of the dialkylated product?
Dialkylation is a common side reaction where the mono-alkylated product reacts further with the alkylating agent.[2][4] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent.[4][5]
-
Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise to the reaction mixture helps to maintain a low concentration, favoring the reaction with the more abundant malonate enolate.[2][5]
-
Use of One Equivalent of Base: Employing a single equivalent of the base will primarily lead to the formation of the mono-alkylated product.[1]
Q4: What are common side reactions other than dialkylation?
Besides dialkylation, other side reactions can occur:
-
Elimination (E2) Reaction: This is more prevalent with secondary and tertiary alkyl halides, leading to the formation of an alkene from the alkylating agent.[2][3] It is advisable to use primary alkyl halides to minimize this.[2]
-
Transesterification: This occurs when the alkoxide base does not match the alkyl groups of the malonate ester (e.g., using sodium ethoxide with this compound).[2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups, especially during workup.[2] Using anhydrous conditions is crucial.[1]
Q5: What is the recommended work-up procedure for the reaction?
After the reaction is complete, a standard work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction, often with a saturated aqueous solution of ammonium chloride.[5][6]
-
Extracting the product with an organic solvent such as diethyl ether or ethyl acetate.[1][6]
-
Washing the combined organic layers with water and then brine to remove any remaining salts and solvent (like DMF).[4][6]
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate.[4][6]
-
Purifying the crude product, typically by vacuum distillation or column chromatography.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base or alkylating agent.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh and properly stored reagents. Ensure anhydrous conditions.2. Consider gently heating the reaction mixture.[5]3. Monitor the reaction progress using TLC or GC and allow it to proceed to completion.[4][6] |
| Significant Amount of Dialkylated Product | 1. Incorrect stoichiometry (excess alkylating agent or base).2. Rapid addition of the alkylating agent. | 1. Use a slight excess (1.1 to 1.5 molar excess) of this compound.[4]2. Add the alkylating agent slowly to the reaction mixture.[2]3. Ensure complete formation of the enolate before adding the alkyl halide.[4] |
| Presence of Unreacted this compound | 1. Insufficient amount of base used.2. The base was deactivated by moisture.3. Incomplete reaction. | 1. Use at least one full equivalent of a suitable base.[1]2. Use anhydrous solvents and properly dried glassware.[1]3. Increase the reaction time or temperature as needed, while monitoring the reaction.[4] |
| Formation of Alkene from Alkyl Halide | 1. Use of a secondary or tertiary alkyl halide.2. High reaction temperature. | 1. Use primary alkyl halides whenever possible.[2]2. Control the reaction temperature to favor substitution over elimination.[5] |
| Presence of Hydrolyzed Byproducts | 1. Water contamination in reagents or solvents.2. Work-up conditions are too harsh (prolonged exposure to acid or base). | 1. Ensure all reagents and solvents are anhydrous.[2]2. Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during workup.[2] |
Data Presentation
Table 1: Comparison of Common Bases for this compound Alkylation
| Base | Typical Solvent | Relative Basicity | Key Advantages | Key Disadvantages | Typical Yields |
| Sodium Propoxide (NaOPr) | Propanol | Strong | Readily prepared, effective for primary alkyl halides. | Can promote transesterification if the ester and alkoxide do not match. | 70-90% |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | Drives the deprotonation to completion, minimizing side reactions.[1][3] | Requires strictly anhydrous conditions, flammable gas byproduct (H₂). | 40-60% (with secondary halides)[3] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | Weak | Milder and less prone to some side reactions. | May require higher temperatures and longer reaction times.[4] | Variable, generally lower than stronger bases. |
Table 2: Reactant Stoichiometry and Conditions for Mono- vs. Di-alkylation
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or a slight excess of malonate.[1] | >2:1 (stepwise addition of base and alkylating agent).[1] |
| Alkylating Agent | 1.0 - 1.1 equivalents.[4] | 1 equivalent of the first alkyl halide, followed by 1 equivalent of the second.[1] |
| Temperature | Deprotonation at room temperature, followed by gentle heating after adding the alkylating agent.[1] | Stepwise heating after each alkylation step.[1] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of this compound
Materials:
-
This compound (1.05 equivalents)
-
Primary alkyl halide (e.g., 1-bromopropane) (1.0 equivalent)
-
Sodium metal (1.0 equivalent)
-
Anhydrous propanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous propanol. Carefully add sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved to form a clear solution of sodium propoxide.
-
Enolate Formation: To the freshly prepared sodium propoxide solution, add this compound dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[2]
-
Alkylation: Add the primary alkyl halide dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.[1]
-
Work-up: Cool the reaction mixture to room temperature and remove the propanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[1]
Protocol 2: Di-alkylation of this compound
Procedure:
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After the first alkylation is complete (monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of freshly prepared sodium propoxide and stir for 30 minutes.[1]
-
Second Alkylation: Add the second alkylating agent (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours.[1]
-
Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol to isolate and purify the di-alkylated product.[1]
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Malonic Ester Synthesis with Dipropyl Malonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions to address low yields in malonic ester synthesis when using dipropyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the malonic ester synthesis?
The malonic ester synthesis is a versatile method for preparing carboxylic acids.[1][2] It involves three key steps:
-
Deprotonation: A base is used to remove the acidic α-hydrogen from the this compound, creating a nucleophilic enolate.[1][3]
-
Alkylation: The enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1][3]
-
Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to a dicarboxylic acid, which then loses carbon dioxide upon heating to yield the final carboxylic acid product.[1][2][4]
Q2: Why is this compound a good starting material for this synthesis?
Malonic esters, in general, are advantageous because their α-protons are relatively acidic (pKa ≈ 13 in water), allowing for the use of moderately strong bases like sodium ethoxide for deprotonation. This avoids the need for stronger, more hazardous bases and can help prevent side reactions that might occur with less acidic starting materials.[1]
Q3: What are the most common reasons for low yield in this synthesis?
Low yields in malonic ester synthesis often stem from several factors:
-
Side Reactions: The most common side reaction is dialkylation, where the mono-alkylated product reacts again with the alkyl halide.[5]
-
Incomplete Reactions: Insufficient reaction time, low temperatures, or an inactive base can lead to incomplete conversion of the starting material.[3]
-
Hydrolysis of the Ester: Water contamination in the reagents or solvent can hydrolyze the ester groups, reducing the yield of the desired product.[3]
-
Impure Reagents: The purity of the this compound, alkyl halide, base, and solvent is critical for a successful reaction.[6]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired product, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inactive Base | Use a fresh, properly stored base. Alkoxide bases are particularly sensitive to moisture.[6] |
| Inactive Alkyl Halide | Ensure the alkyl halide is pure and has not degraded. |
| Insufficient Temperature | Increase the reaction temperature. The alkylation step often requires heating to overcome the activation energy.[7] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC and allow it to proceed to completion.[3] |
Issue 2: Significant Amount of Dialkylated Product
The formation of a dialkylated byproduct is a frequent cause of reduced yield for the mono-alkylated product.[5]
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a molar excess of this compound relative to the alkylating agent (typically 1.1 to 1.5 equivalents of the malonate).[3] |
| High Local Concentration of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture. This can be done by adding it dropwise to a heated solution of the enolate.[3][7] |
| Incomplete Enolate Formation | Ensure at least one full equivalent of a sufficiently strong base is used to completely deprotonate the this compound before adding the alkyl halide.[6] |
Issue 3: Unreacted this compound Remaining
The presence of a significant amount of starting material in your final product mixture indicates an incomplete reaction.
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Use at least one full equivalent of the base.[6] |
| Incomplete Deprotonation | Ensure the chosen base is strong enough to deprotonate the this compound. The pKa of the base's conjugate acid should be higher than the pKa of the malonic ester.[6] |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature to drive the reaction to completion.[3] |
Issue 4: Presence of Hydrolyzed Byproducts
Hydrolysis of the ester groups can be a significant issue if care is not taken to exclude water from the reaction.
| Potential Cause | Troubleshooting Step |
| Water Contamination | Use anhydrous solvents and ensure all glassware is thoroughly dried.[6] Reagents should be stored under anhydrous conditions. |
Experimental Protocols
General Protocol for Malonic Ester Synthesis with this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Deprotonation: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add anhydrous solvent (e.g., ethanol). Add sodium ethoxide (1.0 equivalent) and stir until dissolved. Add this compound (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Alkylation: Heat the solution to reflux. Slowly add the alkyl halide (1.0 equivalent) to the refluxing solution. Continue to reflux for 2-6 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
-
Hydrolysis and Decarboxylation: The purified alkylated this compound can be hydrolyzed by refluxing with aqueous acid (e.g., H2SO4) or base (e.g., NaOH), followed by acidification. Subsequent heating will induce decarboxylation to yield the final carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for low yield in malonic ester synthesis.
Caption: Key steps in the malonic ester synthesis pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Dipropyl Malonate Alkylation
Welcome to the technical support center for dipropyl malonate reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control and prevent undesired dialkylation, ensuring selective mono-alkylation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of dialkylated product in my reaction. What is the primary cause?
A1: The most common reason for dialkylation is that the mono-alkylated this compound product still has an acidic proton on the α-carbon.[1] This proton can be removed by the base present in the reaction mixture, creating a new enolate. This new enolate can then react with another molecule of the alkyl halide, leading to the dialkylated product.[1][2] Controlling the reaction conditions is crucial to prevent this secondary reaction.[3]
Q2: How can I adjust the stoichiometry of my reactants to favor mono-alkylation?
A2: Stoichiometric control is a critical factor.[1][3] To favor the formation of the mono-alkylated product, consider the following strategies:
-
Use an excess of this compound: Employing a slight excess of the malonate ester relative to the alkylating agent can reduce the formation of the dialkylated product.[1][4][5]
-
Control the base amount: Use only one molar equivalent of the base relative to the this compound.[3][6][7][8] This ensures that there isn't enough base to deprotonate the mono-alkylated product significantly.
Q3: What is the best way to add the alkylating agent to minimize dialkylation?
A3: Slow, controlled addition of the alkylating agent is recommended.[1] Adding the alkylating agent dropwise to the solution of the malonate enolate helps to maintain a low concentration of the alkyl halide at any given time. This ensures it is more likely to react with the more abundant enolate of the starting this compound rather than the enolate of the mono-alkylated product.[1][6]
Q4: Which base should I use, and does the choice of solvent matter?
A4: The selection of the base and solvent system is crucial for success.
-
Base Selection: Sodium propoxide (NaOPr) in propanol would be the ideal choice to prevent transesterification.[3][9][10] If using this compound, using a base with a different alkyl group (like sodium ethoxide) can lead to a mixture of propyl and ethyl esters.[1] Stronger bases like sodium hydride (NaH) or milder ones like potassium carbonate (K₂CO₃) can also be used, often in aprotic solvents like THF or DMF.[3]
-
Solvent Choice: The solvent should be anhydrous, as water can react with the base and inhibit the formation of the enolate.[3][4] Protic solvents like ethanol are common with alkoxide bases, while aprotic solvents like THF or DMF are used with bases like NaH.[3]
Q5: My mono- and dialkylated products are difficult to separate. What purification strategies are most effective?
A5: The boiling points of mono- and dialkylated products can be very close, making separation by distillation challenging.[3] Careful column chromatography is often the most effective method for separating these products due to their potential differences in polarity.[1] Optimizing the reaction to maximize the yield of the desired mono-alkylated product will simplify the purification process.[3]
Data Presentation
Table 1: Comparison of Common Bases for Malonic Ester Synthesis
| Base | Typical Solvent | Relative Basicity | Key Advantages | Key Disadvantages | Typical Yields (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Readily available, inexpensive, effective for many alkyl halides.[11] | Can cause transesterification if ester groups don't match; can lead to dialkylation.[11] | 70-90[11] |
| Sodium Hydride (NaH) | THF, DMF | Strong | Provides complete and irreversible deprotonation, avoiding side reactions.[3] | Highly reactive with water, requires strictly anhydrous conditions. | Variable |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Weak | Milder, less prone to some side reactions.[11] Often used with phase-transfer catalysts.[12] | Slower reaction rates, may not be effective for all substrates. | Variable |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | Can be used at low temperatures (-78 °C) to favor the kinetic enolate, providing high selectivity.[13] | Sterically hindered, requires low temperatures and inert atmosphere. | Variable |
Experimental Protocols
Protocol: Selective Mono-alkylation of this compound
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
This compound (1.1 equivalents)
-
Sodium metal (1.0 equivalent)
-
Anhydrous n-propanol
-
Alkyl halide (1.0 equivalent)
-
Anhydrous Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Propoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous n-propanol. Stir the mixture until all the sodium has dissolved completely.
-
Enolate Formation: Cool the sodium propoxide solution to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the enolate.[12]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0 eq) dropwise over 30 minutes. After the addition, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the n-propanol under reduced pressure.[1] Add a saturated aqueous solution of ammonium chloride to quench the reaction.[12]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.[1][3]
Visualizations
Caption: Troubleshooting workflow for preventing dialkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Dipropyl Malonate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude dipropyl malonate derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of crude this compound derivatives, particularly when using vacuum distillation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty Achieving or Maintaining Target Vacuum | Leaks in the distillation apparatus (improperly sealed joints, cracked glassware, tubing connections). | Inspect all glassware for cracks and ensure all joints are properly greased and securely clamped. Check all tubing for cracks and ensure tight connections. |
| Inefficient vacuum pump performance. | Check the vacuum pump oil; it may need to be replaced. Ensure the pump is adequately sized for your distillation setup. | |
| Saturated cold trap. | Ensure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent. | |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | Use a heating mantle with a magnetic stirrer to ensure even heat distribution. |
| Lack of boiling chips or a stir bar. | Always add new boiling chips or a magnetic stir bar to the distillation flask before heating under vacuum. | |
| Applying vacuum too rapidly. | Gradually apply the vacuum to the system to prevent sudden, vigorous boiling. | |
| Low Product Yield | Incomplete initial reaction leading to a high proportion of starting material. | Before purification, ensure the preceding synthesis of the this compound derivative has gone to completion by using techniques like TLC or GC. |
| Distillation temperature is too low or too high. | Optimize the distillation temperature based on the vacuum level. A pressure-temperature nomograph can be a useful tool for estimating the boiling point at reduced pressure. | |
| Product loss during transfers. | Minimize the number of transfers and ensure all product is carefully collected from the glassware. | |
| Product Contamination or Discoloration | Thermal degradation of the product. | Lower the distillation temperature by improving the vacuum. This compound derivatives can be sensitive to high temperatures. |
| Inadequate separation of fractions. | For impurities with close boiling points, use a fractionating column to improve separation. Collect fractions in separate receiving flasks.[1] | |
| Carryover of non-volatile impurities. | Ensure the distillation flask is not more than two-thirds full to prevent bumping and carryover of crude material into the condenser.[1] | |
| Final Product is a Mixture of Mono- and Di-propylated Malonate | Incomplete second alkylation step. | Optimize the reaction conditions for the second alkylation, potentially by increasing reaction time or using a stronger base. |
| Boiling points of mono- and di-propylated products are too close for efficient separation by distillation. | If fractional distillation is ineffective, consider purification by column chromatography, which separates compounds based on polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: Common impurities include unreacted starting materials (e.g., this compound, propyl bromide), the mono-propylated intermediate, and potential side-products from hydrolysis (dipropyl malonic acid or its monoester) if water is present during the reaction or workup.[2][3] Over-alkylation can also occur, leading to undesired byproducts.
Q2: My this compound derivative appears to be decomposing during distillation, even under vacuum. What could be the cause?
A2: This is likely due to thermal decomposition, potentially catalyzed by acidic impurities. If your crude product contains residual acid from the workup, heating during distillation can promote the hydrolysis of the ester to the corresponding carboxylic acid, which can then readily decarboxylate upon further heating.[2] It is crucial to ensure your crude product is thoroughly neutralized and washed before distillation.
Q3: How can I effectively separate the mono-propylated and di-propylated malonic esters?
A3: The boiling points of these two compounds can be very close, making separation by fractional distillation challenging. If distillation is not providing adequate separation, column chromatography is the recommended alternative. The difference in polarity between the mono- and di-substituted esters is often sufficient to allow for good separation on a silica gel column.
Q4: What is the expected boiling point of diethyl dipropylmalonate under vacuum?
A4: The boiling point of a substance is dependent on the pressure. For diethyl dipropylmalonate, a boiling point of 262.9 °C at 760 mmHg has been reported.[4] Under vacuum, the boiling point will be significantly lower. For example, a purification range of 110–124°C at 7–8 mmHg has been documented.[5]
Q5: Is it necessary to use a fractionating column for the vacuum distillation of this compound derivatives?
A5: While a simple distillation setup can be sufficient if the impurities have vastly different boiling points than the desired product, a fractionating column is highly recommended for separating components with close boiling points, such as the mono- and di-propylated products.[1]
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Vacuum Distillation
-
Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.
-
Charging the Flask : Transfer the crude this compound derivative into the round-bottom flask. Add a new magnetic stir bar or fresh boiling chips. Do not fill the flask more than two-thirds of its volume.
-
Applying Vacuum : Ensure all joints are properly sealed. Gradually apply the vacuum to the system.
-
Heating : Begin to gently heat the flask using a heating mantle while stirring.
-
Fraction Collection :
-
Forerun : Collect the initial low-boiling fraction, which will typically contain residual solvents and unreacted alkyl halides.
-
Main Fraction : As the temperature stabilizes at the expected boiling point of your product at the given pressure, switch to a clean receiving flask to collect the pure this compound derivative.
-
Final Fraction : Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of higher-boiling impurities.
-
-
Shutdown : Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing : Select an appropriately sized chromatography column and pack it with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be determined beforehand using thin-layer chromatography (TLC).
-
Sample Loading : Dissolve the crude this compound derivative in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel column.
-
Elution : Begin eluting the sample through the column with the chosen solvent system.
-
Fraction Collection : Collect the eluent in a series of fractions.
-
Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Quantitative Data Summary
| Compound | Boiling Point (°C) at Atmospheric Pressure (760 mmHg) | Boiling Point (°C) at Reduced Pressure | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 229[6] | Not specified | 1.01[7] | 1.4190 - 1.4210[7] |
| Diethyl Dipropylmalonate | 262.9[4] | 110-124 @ 7-8 mmHg[5] | 0.976 @ 25 °C[4] | 1.438[4] |
| Diethyl Malonate (for comparison) | 199 | 85-87 @ 9 mmHg[8] | 1.05 @ 20 °C | Not specified |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dharoyapharma.com [dharoyapharma.com]
- 5. Diethyl dipropylmalonate | 6065-63-0 | Benchchem [benchchem.com]
- 6. This compound | 1117-19-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | 1117-19-7 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Side reactions of dipropyl malonate and how to avoid them
Welcome to the technical support center for dipropyl malonate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in alkylation reactions?
The primary side reactions encountered during the alkylation of this compound are:
-
Dialkylation: The mono-alkylated product still contains an acidic proton, which can be removed by the base, leading to a second alkylation.[1][2] This results in a mixture of mono- and di-substituted products, which can be difficult to separate and lowers the yield of the desired mono-alkylated compound.[2]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, forming malonic acid or its mono- or di-propyl esters.[1][3] This is particularly relevant during workup or if wet reagents or solvents are used.
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester (i.e., using sodium ethoxide with this compound), an exchange of the alkyl groups can occur, leading to a mixture of ester products.[2][4]
-
Self-Condensation: While less common for malonic esters compared to other esters, self-condensation (a Claisen-type reaction) can theoretically occur, though it is generally avoided with this class of compounds.[5]
Q2: How can I selectively achieve mono-alkylation of this compound?
To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent and the base (e.g., 1.1 to 1.5 molar excess of the malonate).[1] This increases the probability of the initial enolate reacting before the mono-alkylated product can be deprotonated and react further.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant this compound enolate.[1][6]
-
Base Selection: Use exactly one equivalent of a strong base to ensure the this compound is fully converted to its enolate before significant alkylation occurs.[1][4]
Q3: When is dialkylation desirable, and how can it be promoted?
Dialkylation is desirable when the target molecule requires two substituents on the alpha-carbon. To promote dialkylation:
-
Stoichiometry: Use at least two equivalents of the base and two equivalents of the alkylating agent.[4] The reaction is typically performed sequentially. After the first alkylation is complete, a second equivalent of base is added to deprotonate the mono-alkylated product, followed by the addition of the second alkylating agent.[4]
-
Stepwise Addition: For the synthesis of a dialkylated product with two different alkyl groups, the alkylating agents are added one after the other, with an intermediate deprotonation step.[4][7]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | 1. Inactive base or alkylating agent.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh or properly stored reagents.2. Increase the reaction temperature or switch to a more reactive solvent/base combination.3. Monitor the reaction by TLC or GC and allow it to run to completion.[1] |
| Significant Amount of Dialkylated Product | 1. Incorrect stoichiometry (excess alkylating agent).2. High local concentration of alkylating agent.3. Reaction temperature is too high or reaction time is too long. | 1. Use a 1.1 to 1.5 molar excess of this compound.2. Add the alkylating agent slowly to the reaction mixture.3. Ensure complete formation of the enolate before adding the alkyl halide.[1] |
| Unreacted this compound Remaining | 1. Insufficient base used.2. Incomplete reaction.3. Poor quality alkylating agent. | 1. Use at least one full equivalent of base.2. Increase reaction time or temperature.3. Check the purity of the alkylating agent.[1] |
| Presence of Hydrolyzed Byproducts | 1. Water contamination in reagents or solvent.2. Inappropriate workup conditions. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Perform workup under neutral or slightly acidic conditions, avoiding strong acids or bases at elevated temperatures. |
| Formation of Elimination Byproducts | 1. Use of secondary or tertiary alkyl halides.2. High reaction temperature. | 1. Whenever possible, use primary alkyl halides as they are less prone to elimination.2. Maintain the lowest possible temperature that allows for a reasonable reaction rate.[6] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of this compound
This protocol is adapted from procedures for diethyl and dimethyl malonate and should be optimized for this compound.
Materials:
-
This compound (1.05 eq)
-
Sodium propoxide in propanol (1.0 eq) or Sodium Hydride (1.0 eq) in an aprotic solvent like THF or DMF
-
Alkyl halide (1.0 eq)
-
Anhydrous propanol, THF, or DMF
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium propoxide by dissolving sodium metal in anhydrous propanol. Alternatively, suspend sodium hydride in anhydrous THF or DMF.
-
Enolate Formation: To the base at room temperature (or 0 °C for NaH), add this compound (1.05 eq) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[4][6]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) for 2-6 hours, monitoring the reaction progress by TLC or GC.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using an alcohol solvent, remove it under reduced pressure. Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.[4][6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[4]
Protocol 2: Decarboxylation of Alkylated this compound (Krapcho Decarboxylation)
This method is often preferred as it avoids harsh acidic or basic conditions that could affect other functional groups.[8][9]
Materials:
-
Alkylated this compound
-
Sodium chloride (or another suitable salt like LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a solution of the alkylated this compound in DMSO, add a catalytic amount of water and a salt such as sodium chloride.
-
Heat the mixture to a high temperature (typically around 150 °C).[8]
-
The reaction progress can be monitored by the evolution of CO₂ gas and confirmed by TLC or GC analysis.
-
After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the decarboxylated product.
Data Summary
The following table provides representative data for reaction conditions in malonic ester synthesis, primarily based on diethyl malonate, which is expected to have similar reactivity to this compound.
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation | Reference |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate | >2:1 (stepwise addition) | [4] |
| Base | Sodium Propoxide (in Propanol), Sodium Hydride (in THF/DMF) | Sodium Propoxide, Sodium Hydride | [4][10] |
| Solvent | Propanol, THF, DMF | Propanol, THF, DMF | [4] |
| Temperature | Room temperature for deprotonation, then gentle heating after adding alkylating agent. | Stepwise heating after each alkylation step. | [4] |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X | [4] |
Visualizations
Caption: Key side reactions in this compound alkylation.
Caption: Troubleshooting workflow for this compound alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl dipropylmalonate | 6065-63-0 | Benchchem [benchchem.com]
Improving the efficiency of Knoevenagel condensation with dipropyl malonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation, specifically utilizing dipropyl malonate.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient. While this compound is a suitable substrate, ensure its purity.
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[1] Using a strong base can lead to self-condensation of the aldehyde or ketone.[1][2]
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction's success.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating to reflux.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF can accelerate the reaction.[3][7] In some cases, toluene or benzene can be used with a Dean-Stark apparatus to remove water and drive the reaction to completion.[6][8][9]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[9] Employing a Dean-Stark trap or adding molecular sieves can improve yields.[9]
-
-
-
Steric Hindrance: Bulky groups on either the aldehyde/ketone or the this compound can slow down the reaction.[1]
-
Solution: Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.[1]
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.[1]
-
Self-Condensation of Carbonyl Compound: This is more likely to occur with enolizable aldehydes or ketones, especially in the presence of a strong base.
-
Solution:
-
Use a Mild Base: Employ a weak base catalyst like piperidine or an amino acid to minimize self-condensation.[1][3]
-
Control Reactant Addition: Add the carbonyl compound slowly to the mixture of this compound and the catalyst.[1] This keeps the concentration of the enolizable carbonyl compound low at any given time.[1]
-
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another molecule of this compound in a Michael addition.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the carbonyl compound to ensure the this compound is consumed in the primary reaction.
-
Reaction Time: Monitor the reaction closely by TLC and stop it once the desired product is formed to prevent further reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the Knoevenagel condensation with this compound?
A: The choice of catalyst depends on the specific substrates and desired reaction conditions.
-
Traditional Bases: Piperidine and pyridine are classic and effective catalysts.[3][8] Often, a small amount of acetic acid is used in conjunction with piperidine.[6]
-
Amino Acids: L-proline has emerged as an efficient and environmentally friendly catalyst.[5][10]
-
Immobilized Catalysts: For easier separation and catalyst recycling, immobilized catalysts like gelatine or BSA on a solid support are excellent choices.[3][4] These can often be used for multiple reaction cycles without significant loss of activity.[3][4]
-
Lewis Acids: In some cases, Lewis acids like TiCl₄ and ZnCl₂ can be effective.[3]
Q2: How does the choice of solvent affect the reaction efficiency?
A: Solvents play a significant role in both reaction rates and product selectivity.[7]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF often lead to high conversions and selectivity in short reaction times.[7]
-
Protic Solvents: Protic solvents like ethanol can be used, but the reaction may be slower.[5][7]
-
Nonpolar Solvents: Toluene and benzene are commonly used, especially when water removal via a Dean-Stark trap is necessary to drive the equilibrium towards the product.[6][7][8]
Q3: How can I purify the product of a Knoevenagel condensation with this compound?
A: Purification typically involves a series of extraction and chromatography steps.
-
Workup: After the reaction is complete, the mixture is typically cooled and may be quenched with an acid like 2M HCl.[1] The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed sequentially with solutions like 1 M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and catalyst.[6]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][6] In some instances where unreacted malonate is a contaminant, enzymatic hydrolysis using an enzyme like Candida antarctica lipase B (CALB) can selectively remove the malonate ester.[3][4]
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine/Acetic Acid | Toluene | Reflux | 2-6 hours | Varies | [6] |
| Immobilized Gelatine | DMSO | Room Temp | Varies | 85-89 | [3] |
| Immobilized BSA | DMSO | Room Temp | Varies | 85-89 | [4] |
| L-proline | Ethanol | 80 °C | Varies | Varies | [6] |
| Boric Acid | Aqueous Ethanol | Room Temp | Varies | Good | [11] |
Table 2: Effect of Solvent on Knoevenagel Condensation
| Solvent | Solvent Type | Conversion (%) | Selectivity (%) | Reaction Time | Reference |
| Toluene | Nonpolar | 61-99 | 100 | Hours | [7] |
| Diethyl Ether | Nonpolar | 61-99 | 100 | Hours | [7] |
| Methanol | Protic Polar | Poor | Poor | Slow | [7] |
| Acetonitrile | Aprotic Polar | 81-99 | 100 | 15 min | [7] |
| DMF | Aprotic Polar | 81-99 | 100 | 15 min | [7] |
| DMSO | Aprotic Polar | 81-99 | 100 | 15 min | [7] |
Experimental Protocols
General Protocol for Knoevenagel Condensation with Piperidine/Acetic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 - 1.2 eq)[12]
-
Glacial Acetic Acid (0.2 eq)[6]
-
Toluene or Benzene[6]
-
Round-bottom flask
-
Dean-Stark apparatus[6]
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde, this compound, and the solvent.[6]
-
Add piperidine and glacial acetic acid to the reaction mixture.[6]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.[6]
-
Continue refluxing until no more water is collected (typically 2-6 hours).[6] Monitor the reaction by TLC.[6]
-
Cool the reaction mixture to room temperature.[6]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.[6]
-
Purify the resulting crude product by recrystallization or column chromatography.[6]
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Dipropyl Malonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of dipropyl malonate via Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical transformation in the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis-like reaction, specifically the alkylation of a malonic ester. This involves the reaction of a deprotonated malonic ester (such as diethyl malonate) with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a suitable base.
Q2: How can I effectively monitor the progress of my this compound synthesis using TLC?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate. The starting material, typically diethyl malonate, is more polar than the this compound product and will, therefore, have a lower Retention Factor (Rf) value on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish, while the spot for the product will intensify.
Q3: What are the key parameters to consider for GC analysis of the this compound reaction?
Gas Chromatography (GC) offers a more quantitative method for monitoring the reaction. Key parameters to establish include the choice of a suitable capillary column (a non-polar or medium-polarity column is often effective), injector and detector temperatures, and the oven temperature program. A temperature ramp is typically used to ensure good separation of the volatile starting materials from the higher-boiling product.
Q4: I am observing significant streaking of my spots on the TLC plate. What could be the cause and how can I resolve it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate can lead to broad, streaky spots. Try diluting your sample before spotting it.[1][2][3]
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move the compounds, causing them to streak. Conversely, if it's not polar enough, the compounds may remain at the baseline. Adjusting the ratio of your hexane:ethyl acetate eluent can help.[1][3]
-
Acidic or Basic Compounds: If your reaction mixture contains acidic or basic impurities, they can interact strongly with the silica gel on the TLC plate, causing streaking. Adding a small amount of acetic acid or triethylamine to your developing solvent can sometimes mitigate this issue.[1][2]
Q5: My GC chromatogram shows a noisy or drifting baseline. What are the potential causes and solutions?
An unstable baseline in GC analysis can arise from several sources:
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Ensure you are operating within the recommended temperature limits for your column.[4]
-
Contamination: Contamination in the carrier gas, injector, or the column itself can lead to a noisy baseline. Ensure high-purity carrier gas is used and that the injector liner and septum are clean and replaced regularly.[4][5][6]
-
Detector Instability: Issues with the detector, such as instability in the flame for a Flame Ionization Detector (FID), can cause baseline noise. Check detector parameters and ensure it is properly maintained.[4][6]
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate (e.g., 9:1 or 4:1 ratio, to be optimized)
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate or anisaldehyde stain) if compounds are not UV-active
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Using a pencil, gently draw a baseline on the TLC plate approximately 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your reaction mixture on the baseline. It is also advisable to spot the starting material (e.g., diethyl malonate) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it with a heat gun.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: GC Monitoring of this compound Synthesis
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 6890 Series GC or similar
-
Column: HP-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
Procedure:
-
Prepare a dilute sample of your reaction mixture by dissolving a small aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Initiate the GC run and data acquisition.
-
Analyze the resulting chromatogram to identify peaks corresponding to the starting materials and the this compound product based on their retention times. The retention time of the product will be longer than that of the starting materials.
-
By comparing the peak areas, you can quantitatively assess the progress of the reaction.
Data Presentation
Table 1: Typical TLC Rf Values for Reaction Components
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Diethyl Malonate | 9:1 | 0.3 - 0.4 |
| 1-Bromopropane | 9:1 | > 0.8 (very non-polar) |
| This compound | 9:1 | 0.5 - 0.6 |
| Diethyl Malonate | 4:1 | 0.5 - 0.6 |
| This compound | 4:1 | 0.7 - 0.8 |
Note: Rf values are highly dependent on the specific TLC plate, solvent mixture, and experimental conditions. The values provided are estimates for guidance.
Table 2: Estimated GC Retention Times for Reaction Components
| Compound | Approximate Retention Time (minutes) |
| Propanol | 3 - 5 |
| Diethyl Malonate | 8 - 10 |
| This compound | 12 - 15 |
Note: These retention times are estimates based on the example GC conditions provided above. Actual retention times will vary depending on the specific instrument, column, and operating parameters.
Visualizations
Caption: Experimental workflow for monitoring this compound synthesis.
Caption: Troubleshooting guide for TLC and GC analysis.
References
Challenges in the scale-up of dipropyl malonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl malonate. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments and scale-up processes.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Recommended Action |
| Ineffective Enolate Formation (Malonic Ester Synthesis Route) | The base used may be too weak or contain moisture. Common bases for this reaction include sodium ethoxide and sodium hydride. Ensure the use of a strong, dry base. If preparing sodium ethoxide in situ, ensure the ethanol is anhydrous. For sodium hydride, use a fresh, reactive batch.[1] |
| Poor Quality of Reagents | Impurities in diethyl malonate, n-propanol, or the propyl halide can inhibit the reaction. Use freshly distilled starting materials to ensure high purity.[1] |
| Incorrect Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a practical rate. Gradually increase the temperature while monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For malonic ester synthesis, a gentle reflux in a suitable solvent is often effective.[1] |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction's progress and allow it to proceed until completion. For Fischer esterification, the reaction is an equilibrium, so consider methods to shift the equilibrium towards the product. |
| Water Contamination (Fischer Esterification) | The presence of water will shift the equilibrium back towards the reactants, reducing the yield. Use anhydrous reagents and consider techniques to remove water as it forms, such as a Dean-Stark apparatus.[2][3] |
Issue: Formation of Significant Byproducts
| Potential Cause | Recommended Action |
| Dialkylation (Malonic Ester Synthesis) | The most common byproduct is the dialkylated malonate, where two propyl groups attach to the alpha-carbon. This is more likely with a high concentration of the enolate. To minimize this, use a slight excess of the malonic ester and add the propyl halide slowly to the enolate solution to maintain a low concentration of the alkylating agent.[1][4] |
| O-Alkylation | While less common for malonic esters, alkylation can occur on the oxygen of the enolate. Using a polar aprotic solvent may favor C-alkylation. Lowering the reaction temperature can also improve selectivity.[1][4] |
| Elimination Reaction of Propyl Halide | The basic conditions can cause the elimination of HX from the propyl halide, forming propene. This is more of a concern with secondary halides, but can occur with primary halides at elevated temperatures. Use a primary propyl halide and control the reaction temperature.[4] |
| Transesterification | If using a different alkoxide base than the ester of the malonic acid (e.g., sodium methoxide with diethyl malonate), transesterification can occur. It is best to match the alkoxide to the ester (e.g., sodium propoxide with this compound, or more practically, using a method that doesn't require an alkoxide like Fischer esterification).[4] |
Issue: Difficult Product Purification
| Potential Cause | Recommended Action |
| Similar Boiling Points of Product and Byproducts | The desired this compound and the dialkylated byproduct may have close boiling points, making separation by distillation challenging.[1] |
| Presence of Unreacted Starting Materials | Incomplete reaction will leave unreacted diethyl malonate or other starting materials in the crude product. |
| Action | For multi-gram scale purification, fractional distillation under reduced pressure is the most practical method. It is crucial to use an efficient distillation column to achieve good separation. The purity of the collected fractions should be monitored by GC or NMR. For smaller scales or to achieve very high purity, column chromatography on silica gel can be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main routes for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct esterification of malonic acid with n-propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is reversible, and water is produced as a byproduct.
-
Malonic Ester Synthesis: This involves the alkylation of a malonic ester, typically diethyl malonate, with a propyl halide (e.g., 1-bromopropane). This method requires a strong base to deprotonate the malonic ester to form a nucleophilic enolate.[5][6][7]
Q2: How can I drive the Fischer esterification towards a higher yield of this compound?
A2: To improve the yield of the Fischer esterification, you can:
-
Use an excess of one reactant: Typically, an excess of the less expensive reactant, n-propanol, is used to shift the equilibrium towards the product.[8][9]
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction to azeotropically remove water.[3][9]
-
Use an effective catalyst: Strong acids like sulfuric acid are common catalysts.[2]
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Key safety precautions for scale-up include:
-
Exothermic Reactions: The alkylation reaction in the malonic ester synthesis can be exothermic. Ensure adequate cooling and temperature control to prevent a runaway reaction.[1]
-
Handling of Reagents: Be aware of the hazards of the specific reagents used. For example, if using propyl halides, they can be toxic and should be handled in a well-ventilated area. Strong bases like sodium hydride are highly reactive and flammable.
-
Pressure Build-up: In a closed system, ensure there is adequate pressure relief, especially if there is a possibility of gas evolution.
Q4: What is the best way to purify this compound on a larger scale?
A4: For larger quantities, fractional distillation under reduced pressure is the most common and effective purification method. This helps to separate the product from unreacted starting materials and higher-boiling byproducts like the dialkylated malonate.[1] The efficiency of the distillation column is critical for achieving high purity.
Quantitative Data
Table 1: Reaction Parameters for Dipropylmalonic Acid Synthesis via Alkylation of Diethyl Malonate
| Parameter | Example 1 | Example 2 |
| Starting Malonate | Diethyl malonate (83.3 g) | Diethyl malonate (163 g) |
| Alkylating Agent | n-propyl bromide (153 g) | n-propyl bromide (303 g) |
| Base | 15% Sodium methylate in methanol (467 g) | 17% Sodium ethoxide in ethanol (1036 g) |
| Reaction Temperature | 55-69 °C | 52-58 °C |
| Reaction Time | 6 hours (dropwise addition) + 6 hours (reflux) | 16 hours (dropwise addition) + 6 hours (reflux) |
| Final Product Yield | 79-82% (of dipropylmalonic acid) | 60% (of dipropylmalonic acid) |
| Final Product Purity | 99% by weight | 98% by weight |
Source: Adapted from patent data describing a one-step process to dipropylmalonic acid.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, combine malonic acid (1 equivalent), n-propanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. The water-propanol azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess propanol and the acid catalyst. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess propanol under reduced pressure. Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Alkylation of Diethyl Malonate
-
Enolate Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[4]
-
Alkylation: Add 1-bromopropane (2.2 equivalents for dipropylation) dropwise to the stirred solution. The reaction may be exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux and monitor the reaction by TLC or GC until the starting material is consumed.[11]
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of sodium bromide will have formed. Filter the mixture and wash the solid with a small amount of ethanol. Combine the filtrate and washings. Remove the ethanol under reduced pressure.[10]
-
Purification: To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.[4][11]
Visualizations
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl dipropylmalonate | 6065-63-0 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]
- 11. CN103183612A - Dipropylmalonic acid diester preparation method - Google Patents [patents.google.com]
Effect of base selection on dipropyl malonate enolate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the enolate formation of dipropyl malonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound enolate formation is resulting in a low yield. What are the common causes?
A: Low yields in malonate alkylation can stem from several factors:
-
Reagent Purity and Stoichiometry: Impurities in this compound, the alkylating agent, or the solvent can lead to unwanted side reactions. Ensure all reagents are pure and used in the correct molar ratios.[1] It is recommended to distill technical grade malonic esters under reduced pressure before use.[1]
-
Incomplete Deprotonation: The base may not be strong enough or used in a sufficient amount to fully deprotonate the malonate.[1]
-
Base Degradation: Alkoxide bases are sensitive to moisture. Using old or improperly stored base can lead to incomplete reactions. Always use fresh, anhydrous reagents and solvents.[1]
-
Side Reactions: The formation of byproducts such as dialkylated products or products from transesterification can reduce the yield of the desired mono-alkylated product.[2][3]
Q2: I am observing incomplete deprotonation of my this compound. What could be the issue?
A: Incomplete deprotonation is typically due to one of the following:
-
Insufficient Base: Ensure you are using at least one full equivalent of the base for mono-alkylation.[1][4] For dialkylation, two equivalents will be necessary.[1]
-
Incorrect pKa Matching: The base must be strong enough to effectively deprotonate the this compound. The pKa of the base's conjugate acid should be significantly higher than the pKa of this compound (pKa ≈ 13-16).[1][4][5]
-
Moisture Contamination: Water in the reaction will react with and neutralize the base, preventing enolate formation.[1]
Q3: How do I choose the right base for my reaction?
A: The choice of base is critical for successful enolate formation.
-
Alkoxides (e.g., Sodium Propoxide): To prevent transesterification, it is crucial to use an alkoxide base that corresponds to the alkyl group of the ester.[2][3][6] For this compound, sodium propoxide would be the ideal choice. Sodium ethoxide is commonly used for diethyl malonate for the same reason.[2][7]
-
Stronger, Non-Nucleophilic Bases (e.g., NaH, LDA): For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[1][6][8] These are particularly useful for avoiding side reactions.[6]
Q4: I am seeing byproducts in my reaction mixture. How can I minimize them?
A:
-
Transesterification: As mentioned, use an alkoxide base with the same alkyl group as your ester (sodium propoxide for this compound).[3][6]
-
Dialkylation: To favor mono-alkylation, use a slight excess of the malonic ester relative to the alkylating agent.[2] To achieve dialkylation, a second equivalent of base and the second alkylating agent should be added after the initial mono-alkylation is complete.[6]
-
Hydrolysis (Saponification): Avoid using hydroxide bases like NaOH or KOH, as they can hydrolyze the ester groups to form a carboxylate salt.[3][9]
Q5: What is the optimal temperature for the alkylation step?
A: The enolate is typically formed at room temperature. This enolate solution is then often added to a refluxing solution of the alkylating agent.[1][4] This procedure keeps the concentration of the enolate low at any given moment, which can help minimize side reactions like Claisen condensation.[4]
Data Presentation
Table 1: Comparison of Common Bases for Malonate Enolate Formation
| Base | pKa of Conjugate Acid | Key Advantages | Potential Issues |
| Sodium Propoxide (NaOPr) | ~16 (for propanol) | Prevents transesterification with this compound.[3][6] Sufficiently basic for complete deprotonation.[4][5] | Sensitive to moisture.[1] |
| Sodium Ethoxide (NaOEt) | ~16 (for ethanol)[10] | Commonly used and effective for diethyl malonate.[2][7] | Will cause transesterification with this compound.[3] |
| Sodium Hydride (NaH) | ~35 (for H₂)[10] | Strong, non-nucleophilic base that provides irreversible deprotonation.[1][6] The reaction goes to completion.[8] | Highly reactive and requires careful handling under anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | ~36 | Very strong, bulky, non-nucleophilic base.[8][10] Ideal for kinetic enolate formation and minimizing side reactions.[11] | Requires low temperatures and strictly anhydrous conditions for preparation and use.[12] |
| Sodium Hydroxide (NaOH) | ~15.7 (for H₂O)[10] | Inexpensive and readily available. | Can cause ester hydrolysis (saponification), leading to the carboxylate salt.[3][9] |
Experimental Protocols
Protocol 1: Enolate Formation of this compound using Sodium Propoxide
Objective: To generate the sodium enolate of this compound for subsequent alkylation.
Materials:
-
This compound (distilled)
-
Sodium metal
-
Anhydrous propanol
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium Propoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add clean sodium metal (1.0 equivalent) in small pieces to anhydrous propanol (a sufficient volume to dissolve the sodium and the subsequent malonate) at room temperature with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.
-
Enolate Formation: To the freshly prepared sodium propoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction Completion: Stir the mixture for 30-60 minutes at room temperature to ensure complete enolate formation. The resulting solution of the sodium this compound enolate is now ready for the subsequent alkylation step.
Protocol 2: Alkylation of this compound Enolate
Objective: To perform an SN2 reaction on the this compound enolate with a primary alkyl halide.
Materials:
-
Solution of sodium this compound enolate (from Protocol 1)
-
Primary alkyl halide (e.g., 1-bromobutane) (1.0 equivalent)
-
Reflux apparatus
Procedure:
-
Addition of Alkylating Agent: Gently heat the solution of the alkylating agent to reflux. Add the prepared enolate solution from Protocol 1 dropwise to the refluxing alkyl halide solution.[4]
-
Reaction: Maintain the reflux with stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water.[13]
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).[13]
-
Combine the organic layers and wash with water, then with a saturated sodium chloride solution.[13]
-
Dry the organic layer over anhydrous magnesium sulfate.[13]
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.[13]
-
-
Purification: The crude product can be purified by vacuum distillation.[13]
Visualizations
Caption: Logical pathway for base selection in this compound enolate formation.
Caption: Experimental workflow for the alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving Dipropyl Malonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the effective removal of unreacted dipropyl malonate from your product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₉H₁₆O₄ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 262.9 °C at 760 mmHg | [4] |
| Density | 0.976 g/mL at 25 °C | [4] |
| Solubility | Soluble in ethanol, methanol, isopropanol, dichloromethane, and ethyl acetate. Insoluble in water. | [1][5][6] |
Q2: Which purification technique is most suitable for removing this compound?
A2: The optimal purification method depends on the properties of your desired product. The following decision tree can guide you in selecting the most appropriate technique.
Q3: Can I use an acid-base extraction to remove this compound?
A3: this compound is a neutral compound and will not be extracted from an organic solvent by washing with an aqueous acid or base.[7] However, if your desired product has acidic or basic properties, an acid-base extraction can be a highly effective method to separate it from the neutral this compound.[1][6][8] For instance, if your product is a carboxylic acid, washing the organic mixture with a mild base like sodium bicarbonate will convert the product into a water-soluble salt, which will move to the aqueous layer, leaving the this compound in the organic layer.[6][9]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution | Citation |
| Poor Separation | The boiling point difference between the product and this compound is less than 25°C. | Use a longer fractionating column with a higher number of theoretical plates. Alternatively, consider purification by flash column chromatography. | [10][11] |
| Distillation is proceeding too quickly. | Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column. The distillate should be collected at a rate of about 1 drop per second. | [2] | |
| Temperature Fluctuations | The heating of the distillation flask is uneven. | Use a heating mantle with a stirrer to ensure even boiling. | [12] |
| The thermometer bulb is incorrectly placed. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. | [13] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution | Citation |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | [3][14] |
| High concentration of impurities acting as surfactants. | Dilute the mixture with more of the organic solvent. Allow the mixture to stand for a longer period to allow for phase separation. | [3] | |
| Incomplete Separation of Layers | The densities of the organic and aqueous layers are very similar. | Add more water or organic solvent to change the overall density of the respective phases. Adding brine to the aqueous layer will increase its density. | [15] |
Flash Column Chromatography
| Problem | Possible Cause | Solution | Citation |
| Poor Separation | The chosen solvent system (eluent) has a polarity that is too high or too low. | Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives a good separation between your product and this compound (aim for a difference in Rf values of at least 0.2). | [16] |
| Compound is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). | [17] |
| Cracked or channeled column | The silica gel was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. | [18] |
Experimental Protocols
Detailed Protocol for Fractional Distillation
This protocol is designed for the separation of a liquid product from unreacted this compound, where the boiling points differ by at least 25°C.
Materials:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[13]
-
Sample Preparation: Charge the round-bottom flask with the product mixture containing unreacted this compound. Do not fill the flask to more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Start heating the flask gently with the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Record the temperature when the first drop of distillate is collected in the receiving flask. This will be the boiling point of the lower-boiling component.
-
Maintain a slow and steady distillation rate (approximately 1 drop per second) by controlling the heat input.[2]
-
-
Fraction Collection:
-
Collect the initial fraction (the lower-boiling component) in a separate receiving flask.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the higher-boiling component, change the receiving flask again to collect the pure, higher-boiling fraction.
-
-
Completion: Stop the distillation before the flask boils to dryness. Allow the apparatus to cool completely before dismantling.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. vernier.com [vernier.com]
- 11. csub.edu [csub.edu]
- 12. reddit.com [reddit.com]
- 13. Purification [chem.rochester.edu]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Dipropyl Malonate and Diethyl Malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, dialkyl malonates are indispensable reagents, particularly for the formation of carbon-carbon bonds through the versatile malonic ester synthesis. Among these, diethyl malonate has traditionally been the workhorse. However, its homolog, dipropyl malonate, presents an alternative that warrants consideration. This guide provides an objective comparison of this compound and diethyl malonate, focusing on their physical properties, reactivity, and applications, supported by available experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental starting point for selecting a reagent is its physical properties, which influence reaction conditions and purification strategies. The following table summarizes the key physicochemical properties of this compound and diethyl malonate.
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C₉H₁₆O₄ | C₇H₁₂O₄ |
| Molecular Weight | 188.22 g/mol | 160.17 g/mol [1] |
| Boiling Point | 229 °C | 199 °C[1] |
| Melting Point | -77 °C | -50 °C[1] |
| Density | 1.01 g/mL | 1.055 g/mL at 25 °C[1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | Negligible in water; miscible with ethanol, ether, chloroform, and benzene.[1] |
| CAS Number | 1117-19-7 | 105-53-3[1] |
Performance in Synthesis: Reactivity and Applications
Both dipropyl and diethyl malonate are primarily used as nucleophiles in the malonic ester synthesis, which involves alkylation of the enolate followed by hydrolysis and decarboxylation to produce substituted acetic acids. The choice between the two can influence reaction rates, yields, and the properties of intermediates and final products.
General Reactivity
The reactivity of both malonates is centered on the acidity of the α-hydrogens, allowing for deprotonation to form a resonance-stabilized enolate. While direct comparative kinetic studies are scarce, some general principles can be applied:
-
Steric Hindrance: The propyl groups in this compound are larger than the ethyl groups in diethyl malonate. This increased steric bulk around the ester carbonyls could potentially hinder the approach of nucleophiles or bases, possibly leading to slower reaction rates in both the enolate formation and subsequent alkylation steps.
-
Leaving Group Ability: In reactions such as the Claisen condensation to form barbiturates, the alkoxide (propoxide vs. ethoxide) acts as a leaving group. Sodium ethoxide is a slightly stronger base than sodium propoxide, which could influence the equilibrium of the initial deprotonation step.
Key Application: Synthesis of Barbiturates
A significant application of dialkyl malonates is in the synthesis of barbiturates, a class of central nervous system depressants. The general synthesis involves the condensation of a dialkyl malonate with urea in the presence of a strong base.
Experimental Protocol: Synthesis of Barbital from Diethyl Malonate
This established procedure provides a baseline for the synthesis of a 5,5-diethyl-substituted barbituric acid.
Reactants:
-
Sodium metal
-
Absolute ethanol
-
Diethyl diethylmalonate
-
Urea
Procedure:
-
Dissolve 16 g of sodium in 300 g of absolute ethanol.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
Add 50 g of diethyl diethylmalonate.
-
Add 20 g of pulverized, dry urea and warm gently to dissolve.
-
Heat the mixture in an autoclave at 108 °C for 5 hours.
-
Filter the precipitated sodium salt of barbital and wash with ethanol.
-
Dissolve the salt in water and acidify with concentrated hydrochloric acid to precipitate barbital.
-
Recrystallize from water.
Reported Yield: 27.5 g.
Experimental Protocol: Synthesis of 5,5-Dipropylbarbituric Acid from this compound (Inferred)
While a direct protocol for the synthesis of 5,5-dipropylbarbituric acid was not found, its use as a precursor for valproic acid is documented. The following is a probable synthetic route based on the established synthesis of barbiturates.
Reactants:
-
Sodium metal
-
Anhydrous propanol
-
Dipropyl dipropylmalonate
-
Urea
Procedure:
-
Prepare a solution of sodium propoxide by dissolving the appropriate molar equivalent of sodium metal in anhydrous propanol.
-
Add dipropyl dipropylmalonate to the sodium propoxide solution.
-
Add urea and reflux the mixture to facilitate condensation and cyclization.
-
After cooling, the reaction mixture would be worked up similarly to the barbital synthesis, involving precipitation of the sodium salt, followed by acidification to yield 5,5-dipropylbarbituric acid.
Expected Performance Comparison:
Based on general chemical principles, one might anticipate a slightly lower yield for the dipropyl derivative compared to the diethyl analog under identical conditions due to the increased steric hindrance of the propyl groups potentially impeding the cyclization step.
Spectroscopic Data Comparison
The choice of malonate ester can be verified, and reaction progress monitored, using standard spectroscopic techniques.
¹H NMR Spectroscopy
-
Diethyl Malonate: The ¹H NMR spectrum in CDCl₃ typically shows a triplet at approximately 1.29 ppm (CH₃), a quartet at around 4.22 ppm (OCH₂), and a singlet at about 3.39 ppm (α-CH₂).
-
This compound: The ¹H NMR spectrum in CDCl₃ is expected to show a triplet for the terminal methyl protons, a sextet for the central methylene protons of the propyl group, a triplet for the methylene protons attached to the oxygen, and a singlet for the α-methylene protons.
Mass Spectrometry (GC-MS)
-
Diethyl Malonate: The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 160. Common fragmentation patterns include the loss of an ethoxy group (-45) to give a peak at m/z 115, and loss of an ethyl group (-29) to give a peak at m/z 131.
-
This compound: The mass spectrum would show a molecular ion peak at m/z 188. Expected fragmentation would include loss of a propoxy group (-59) and a propyl group (-43).
Logical Workflow for Malonic Ester Synthesis
The following diagram illustrates the general workflow for a malonic ester synthesis, applicable to both dipropyl and diethyl malonate.
Caption: General workflow for the malonic ester synthesis.
Signaling Pathway for Barbiturate Synthesis
The condensation reaction to form the barbiturate ring system can be visualized as follows:
Caption: Key steps in barbiturate synthesis.
Conclusion
Both this compound and diethyl malonate are effective reagents in malonic ester synthesis and related reactions. Diethyl malonate is more commonly used and, therefore, has more extensive literature documentation. The choice between the two will likely depend on the specific requirements of the synthesis:
-
Diethyl malonate is a well-characterized, less sterically hindered, and often more economical choice for general applications.
-
This compound may be selected when the final product requires propyl ester groups or when subtle differences in solubility or boiling point are advantageous for purification. Theoretical considerations suggest that its larger size might lead to slightly slower reaction rates compared to its diethyl counterpart.
For researchers and drug development professionals, the decision should be guided by the desired final product structure, process optimization considerations, and, where possible, small-scale comparative experiments to determine the optimal reagent for a specific transformation.
References
A Comparative Guide to the Reactivity of Malonic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the reactivity of various malonic esters, crucial intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. The selection of a specific malonic ester can significantly influence reaction rates, yields, and the feasibility of synthesizing complex molecular architectures. This document provides supporting experimental data, detailed protocols, and visual aids to assist researchers in making informed decisions for their synthetic strategies.
The reactivity of malonic esters is primarily dictated by the acidity of the α-hydrogens located on the methylene group positioned between the two carbonyl functionalities.[1] Deprotonation by a suitable base yields a resonance-stabilized enolate, a potent nucleophile that can participate in various reactions, most notably the malonic ester synthesis for preparing substituted carboxylic acids.[2][3] The factors influencing this reactivity can be broadly categorized into electronic and steric effects imparted by the ester's alkyl or aryl groups.
Factors Influencing Reactivity
-
Electronic Effects: The electron-withdrawing nature of the ester groups enhances the acidity of the α-hydrogens.[1] Different ester groups can modulate this effect. For instance, phenyl groups are more electron-withdrawing than methyl groups, which can influence the stability of the resulting enolate.[4]
-
Steric Hindrance: The size of the alkyl or aryl groups on the ester can sterically hinder the approach of the base for deprotonation and the subsequent reaction of the enolate with an electrophile.[4][5] This is particularly critical when using bulky alkylating agents, such as secondary alkyl halides, where competing elimination reactions can become significant.[5]
Quantitative Data and Comparative Analysis
The acidity of the α-hydrogens, quantified by the pKa value, is a direct measure of the ease of enolate formation and, consequently, the reactivity of the malonic ester. A lower pKa indicates a more acidic proton and a more readily formed enolate.[6]
| Malonic Ester Derivative | Molecular Formula | Molecular Weight ( g/mol ) | pKa of α-hydrogen | Key Reactivity Characteristics |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | ~13[7] | Less sterically hindered, making it suitable for reactions where access to the alpha-carbon is critical.[4] |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | ~13[3] | A common and versatile reagent; its enolate is readily formed with bases like sodium ethoxide. |
| Diphenyl Malonate | C₁₅H₁₂O₄ | 256.25 | Not specified | The phenyl group is more electron-withdrawing and sterically hindering. The phenoxy group is a better leaving group, facilitating reactions like transesterification.[4] |
| Diethyl (1-methylbutyl)malonate | C₁₂H₂₂O₄ | 230.30 | ~13 (Estimated)[7] | A more complex and substituted ester, often used when the specific alkyl group is a required structural feature in the final product.[7] |
Experimental Protocols
The following is a representative protocol for the alkylation of a malonic ester, specifically highlighting the considerations for reacting with a more sterically challenging secondary alkyl halide.
Objective: To synthesize diethyl isopropylmalonate via the alkylation of diethyl malonate with 2-bromopropane.[5]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopropane (Isopropyl bromide)
-
Diethyl ether
-
2N Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (13.0 g) in absolute ethanol (400 mL).[5]
-
Enolate Formation: To the gently refluxing sodium ethoxide solution, add a solution of diethyl malonate (80.0 g) in absolute ethanol (50 mL) over a period of 15 minutes. Stir the resulting mixture under reflux for 1 hour to ensure complete formation of the enolate.[5]
-
Alkylation: Add a solution of 2-bromopropane (74.5 g) in absolute ethanol (50 mL) to the refluxing mixture over 1 hour. Continue to stir the mixture under reflux overnight. The use of longer reaction times helps to mitigate the slower reaction rate associated with the secondary alkyl halide.[5]
-
Work-up:
-
Cool the reaction mixture in an ice bath and filter to remove the precipitated sodium bromide.[5]
-
Concentrate the filtrate by removing the ethanol via rotary evaporation.[5]
-
Add water to the concentrated residue and extract the product with diethyl ether.[5]
-
Wash the combined ether extracts twice with a 2N NaOH solution to remove any unreacted diethyl malonate.[5]
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude diethyl isopropylmalonate.[5] A reported yield for a similar procedure is approximately 97%.[5]
-
Visualizing Reaction Pathways
The logical flow of the malonic ester synthesis, from starting materials to the final carboxylic acid, is depicted below. This pathway illustrates the key transformations: enolate formation, alkylation, and the subsequent hydrolysis and decarboxylation steps.
References
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Dipropyl Malonate and its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of dipropyl malonate and its common derivatives, namely dimethyl malonate, diethyl malonate, and dibenzyl malonate. The information is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the identification, characterization, and quality control of these compounds. This document presents key experimental data in a comparative format, outlines standard methodologies for spectroscopic analysis, and includes a relevant synthetic pathway illustrating the application of malonic esters in drug synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~4.05 | Triplet | -O-CH₂ -CH₂-CH₃ |
| ~3.35 | Singlet | -CO-CH₂ -CO- | |
| ~1.65 | Sextet | -O-CH₂-CH₂ -CH₃ | |
| ~0.95 | Triplet | -O-CH₂-CH₂-CH₃ | |
| Dimethyl Malonate [1][2] | ~3.75 | Singlet | -O-CH₃ |
| ~3.45 | Singlet | -CO-CH₂ -CO- | |
| Diethyl Malonate [3][4] | ~4.20 | Quartet | -O-CH₂ -CH₃ |
| ~3.40 | Singlet | -CO-CH₂ -CO- | |
| ~1.28 | Triplet | -O-CH₂-CH₃ | |
| Dibenzyl Malonate [5][6] | ~7.35 | Multiplet | Ar-H |
| ~5.20 | Singlet | -O-CH₂ -Ar | |
| ~3.50 | Singlet | -CO-CH₂ -CO- |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [7] | ~167 | C =O |
| ~67 | -O-C H₂-CH₂-CH₃ | |
| ~41 | -CO-C H₂-CO- | |
| ~22 | -O-CH₂-C H₂-CH₃ | |
| ~10 | -O-CH₂-CH₂-C H₃ | |
| Dimethyl Malonate [8][9][10] | ~167 | C =O |
| ~52 | -O-C H₃ | |
| ~41 | -CO-C H₂-CO- | |
| Diethyl Malonate [11][12] | ~167 | C =O |
| ~61 | -O-C H₂-CH₃ | |
| ~42 | -CO-C H₂-CO- | |
| ~14 | -O-CH₂-C H₃ | |
| Dibenzyl Malonate [6] | ~166 | C =O |
| ~135 | C -Ar (quaternary) | |
| ~128 | C H-Ar | |
| ~68 | -O-C H₂-Ar | |
| ~42 | -CO-C H₂-CO- |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/Neat)
| Compound | Absorption Band (cm⁻¹) | Assignment |
| This compound | ~1735 | C=O stretch |
| ~2970, ~2880 | C-H stretch (alkyl) | |
| ~1150 | C-O stretch | |
| Dimethyl Malonate [13][14][15] | ~1740 | C=O stretch |
| ~2960, ~2850 | C-H stretch (alkyl) | |
| ~1160 | C-O stretch | |
| Diethyl Malonate | ~1733 | C=O stretch |
| ~2980, ~2940 | C-H stretch (alkyl) | |
| ~1155 | C-O stretch | |
| Dibenzyl Malonate | ~1735 | C=O stretch |
| ~3030 | C-H stretch (aromatic) | |
| ~2960 | C-H stretch (alkyl) | |
| ~1160 | C-O stretch | |
| ~750, ~700 | C-H bend (aromatic) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 188 | 145, 129, 101, 88, 43 |
| Dimethyl Malonate [16][17] | 132 | 101, 74, 59 |
| Diethyl Malonate [18] | 160 | 115, 88, 61, 45, 29 |
| Dibenzyl Malonate | 284 | 108, 91, 79, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of the liquid malonate ester (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition : Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to singlets for each unique carbon. A 45-90° pulse angle, a spectral width of about 220 ppm, and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 128 to 1024) is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are then referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like malonate esters, the simplest method is to prepare a "neat" sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum. A typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile liquid compounds like malonate esters, gas chromatography-mass spectrometry (GC-MS) is a common technique. A small amount of the sample, dissolved in a volatile solvent, is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a standard method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to deduce the structure of the molecule.
Application in Drug Synthesis: The Synthesis of Phenobarbital
Malonic esters are crucial building blocks in the synthesis of a variety of pharmaceuticals. A classic example is the synthesis of phenobarbital, a widely used anticonvulsant and sedative, from diethyl malonate.[19][20][21] The following diagram illustrates the key steps in this synthetic pathway.
Caption: Synthetic pathway for Phenobarbital from Diethyl Malonate.
References
- 1. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 5. DIBENZYL MALONATE(15014-25-2) 1H NMR [m.chemicalbook.com]
- 6. Dibenzyl malonate | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl malonate(108-59-8) 13C NMR spectrum [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]
- 13. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]
- 16. Dimethyl malonate(108-59-8) MS spectrum [chemicalbook.com]
- 17. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Diethyl malonate [webbook.nist.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
A Comparative Guide to C-C Bond Formation: Benchmarking Dipropyl Malonate Against Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, crucial for the construction of the carbon skeletons of pharmaceuticals and other complex organic molecules. The malonic ester synthesis, a classic and versatile method for preparing carboxylic acids, utilizes dialkyl malonates as key reagents. This guide provides an objective comparison of dipropyl malonate with other commonly used dialkyl malonates and alternative C-C bond-forming reagents, namely Grignard reagents and organocuprates. The performance of these reagents will be evaluated based on reaction yields, substrate scope, and operational considerations, supported by experimental data and detailed protocols.
The Malonic Ester Synthesis: A Versatile Tool for Carboxylic Acid Synthesis
The malonic ester synthesis is a reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[1][2] The reaction proceeds through a three-step sequence: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.[3][4]
Mechanism and Key Considerations
The core of the malonic ester synthesis relies on the acidity of the α-hydrogens of the dialkyl malonate (pKa ≈ 13), which allows for deprotonation by a moderately strong base to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new C-C bond.[3] Subsequent hydrolysis of the ester groups, followed by heating, leads to decarboxylation to yield the desired carboxylic acid.
A significant consideration in the malonic ester synthesis is the potential for dialkylation, where the mono-alkylated product undergoes a second alkylation.[5] This can be minimized by using an excess of the malonic ester or by carefully controlling the stoichiometry of the base and alkylating agent.[6] The choice of the alkyl halide is also critical; primary alkyl halides generally give the best results, while secondary halides can lead to lower yields and tertiary halides are prone to elimination reactions.[7]
dot
Caption: General workflow of the malonic ester synthesis.
Comparison of Dialkyl Malonates: Dipropyl vs. Diethyl vs. Dimethyl Malonate
The choice of the alkyl group on the malonate ester can influence the reaction, primarily due to steric and solubility factors. While diethyl malonate is the most commonly used reagent, dimethyl and dipropyl malonates are also employed.
| Dialkyl Malonate | Key Properties & Performance Considerations |
| Dimethyl Malonate | Advantages: Less sterically hindered, which can potentially lead to faster reaction rates.[8] Disadvantages: More susceptible to hydrolysis under basic conditions. |
| Diethyl Malonate | Advantages: The most widely used and well-documented malonic ester. Good balance of reactivity and stability. Disadvantages: Can be prone to transesterification if the alkoxide base does not match the ester's alcohol component.[5] |
| This compound | Advantages: Increased lipophilicity may improve solubility in certain organic solvents. Less volatile than its methyl and ethyl counterparts. Disadvantages: Increased steric hindrance from the propyl groups may lead to slower reaction rates compared to dimethyl and diethyl malonates. Direct, quantitative comparative studies on its yield versus other malonates are not extensively documented. |
Data Presentation: Representative Yields in Malonic Ester Synthesis
| Alkyl Halide | Dialkyl Malonate | Product | Yield (%) |
| 1-Bromobutane | Diethyl Malonate | Hexanoic Acid | ~80% |
| Benzyl Bromide | Diethyl Malonate | 3-Phenylpropanoic Acid | ~75% |
| 1-Bromopropane | Dimethyl Malonate | Pentanoic Acid | Not specified |
Alternative C-C Bond Formation Reagents
While the malonic ester synthesis is a powerful tool, other reagents offer alternative pathways for C-C bond formation, each with its own set of advantages and disadvantages.
Grignard Reagents
Grignard reagents (R-MgX) are strong nucleophiles and bases, widely used for forming C-C bonds by reacting with electrophiles such as carbonyl compounds and carbon dioxide.[9]
Reaction with Carbon Dioxide: The reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup, is a direct method for synthesizing carboxylic acids.[10][11] This reaction extends the carbon chain by one carbon atom.
dot
Caption: Synthesis of carboxylic acids using Grignard reagents and CO2.
Organocuprates (Gilman Reagents)
Organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents.[12] They are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with alkyl halides.[13][14]
Conjugate Addition: Organocuprates selectively add to the β-carbon of α,β-unsaturated systems, a transformation that is often difficult to achieve with harder nucleophiles like Grignard reagents, which tend to undergo 1,2-addition to the carbonyl group.[15]
dot
Caption: Conjugate addition of organocuprates to α,β-unsaturated carbonyls.
Performance Comparison: Malonic Esters vs. Grignard Reagents vs. Organocuprates
| Feature | Malonic Ester Synthesis (using this compound) | Grignard Reagents (with CO₂) | Organocuprates (Conjugate Addition) |
| Reagent Type | Stabilized Carbanion (Enolate) | Hard Nucleophile/Strong Base | Soft Nucleophile |
| Primary Application | Synthesis of α-substituted carboxylic acids | Synthesis of carboxylic acids (one-carbon extension), alcohols | 1,4-addition to α,β-unsaturated systems, coupling with alkyl halides |
| Substrate Scope | Primarily primary alkyl halides | Wide range of alkyl/aryl halides (for Grignard formation); reacts with various electrophiles | α,β-unsaturated carbonyls, alkyl halides |
| Key Advantages | Versatile for introducing two-carbon units; avoids highly reactive organometallics. | Direct one-carbon homologation to carboxylic acids; commercially available starting materials. | High selectivity for 1,4-addition; tolerance to some functional groups that are incompatible with Grignard reagents. |
| Key Limitations | Potential for dialkylation; multi-step process (hydrolysis & decarboxylation). | Highly sensitive to protic functional groups (e.g., -OH, -NH, -SH); requires anhydrous conditions. | Preparation of the reagent can be complex; one of the two alkyl groups is wasted in the reaction. |
| Typical Yields | Generally good to excellent for suitable substrates (estimated 70-90%). | Variable, but can be high for simple substrates (e.g., Phenylmagnesium bromide + CO₂ → Benzoic acid, high yield).[11] | Good to excellent (often >80%). |
Experimental Protocols
Alkylation of this compound (Representative Protocol)
Objective: To synthesize dipropyl 2-propylmalonate.
Materials:
-
Sodium metal
-
Anhydrous propanol
-
This compound
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous propanol. Carefully add sodium metal in small pieces with stirring until it is completely dissolved.
-
Enolate Formation: To the freshly prepared sodium propoxide solution, add this compound dropwise at room temperature with continuous stirring. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 1-bromopropane dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the propanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Synthesis of Pentanoic Acid using a Grignard Reagent
Objective: To synthesize pentanoic acid from 1-bromobutane.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Anhydrous diethyl ether
-
1-Bromobutane
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 3 M)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously. Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice to the stirred solution. A vigorous reaction will occur. Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Workup: Slowly add hydrochloric acid to the reaction mixture to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pentanoic acid. Further purification can be achieved by distillation.
Conjugate Addition of a Propylcuprate to an α,β-Unsaturated Ketone
Objective: To perform a 1,4-addition of a propyl group to cyclohexenone.
Materials:
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
n-Propyllithium
-
Cyclohexenone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Organocuprate Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C. Add n-propyllithium (2 equivalents) dropwise with stirring. The solution will change color, indicating the formation of the lithium dipropylcuprate.
-
Conjugate Addition: Cool the organocuprate solution to -78 °C. Add a solution of cyclohexenone in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Conclusion
The choice of a C-C bond formation reagent is highly dependent on the specific synthetic target and the functional groups present in the starting materials.
-
This compound , and malonic esters in general, offer a robust and reliable method for the synthesis of α-substituted carboxylic acids, particularly when starting from primary alkyl halides. While potentially exhibiting slightly slower reaction rates due to steric hindrance compared to smaller dialkyl malonates, its increased lipophilicity may offer advantages in certain solvent systems.
-
Grignard reagents provide a more direct route for the one-carbon homologation of alkyl or aryl halides to carboxylic acids via carboxylation. However, their high reactivity necessitates strict anhydrous conditions and limits their tolerance for protic functional groups.
-
Organocuprates excel in their ability to perform selective 1,4-conjugate additions to α,β-unsaturated carbonyl systems, a transformation that is challenging for harder nucleophiles. They offer a valuable tool for the construction of more complex carbon skeletons.
Ultimately, a thorough understanding of the reactivity, scope, and limitations of each of these reagent classes is essential for the modern synthetic chemist to devise efficient and effective synthetic strategies in research and drug development.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Lack of Cross-Reactivity Data for Dipropyl Malonate Precludes Comparative Analysis
A thorough review of available scientific literature reveals a significant gap in the understanding of the cross-reactivity profile of dipropyl malonate. Despite searches for specific cross-reactivity studies, experimental data, and related immunological or biochemical pathways, no dedicated research on this particular aspect of this compound could be identified. The existing body of research primarily focuses on its synthesis, chemical properties, and applications as a chemical intermediate.
Synthesis and Chemical Profile of this compound
This compound is a diester of propanedioic acid (malonic acid). Its synthesis is most commonly achieved through the alkylation of diethyl malonate with a propyl halide, such as n-propyl bromide, in the presence of a base like sodium ethoxide.[1][2] This process involves the formation of a carbanion from diethyl malonate, which then undergoes nucleophilic substitution.[3] The reaction may be carried out in a solvent such as ethanol.[1]
Key aspects of its chemical profile and synthesis include:
-
Starting Materials: Diethyl malonate or cyanoacetic acid are common precursors.[3][4]
-
Reagents: Alkylating agents like 1-bromopropane and bases such as sodium ethoxide or sodium methylate are typically used.[1][2]
-
Byproducts: The synthesis can result in byproducts such as inorganic salts (e.g., sodium bromide), unreacted starting materials, and side-reaction products.[1][4]
While information on the chemical synthesis of this compound is available, this does not provide insight into its potential for cross-reactivity in biological or analytical systems.
The Concept of Cross-Reactivity
Cross-reactivity is a phenomenon where the antibodies or receptors of an immunoassay or a biological system bind to substances other than the intended target analyte.[5] This can lead to false-positive results in diagnostic tests and unforeseen biological effects. Studies on cross-reactivity are crucial for validating the specificity of immunoassays and understanding the potential for off-target effects of chemical compounds.[6][7] Such studies typically involve experimentally testing the binding of a range of structurally similar or co-administered compounds to the assay's antibodies.[5]
Current Data Limitations
The absence of specific studies on this compound's cross-reactivity means that no quantitative data, experimental protocols, or established signaling pathways related to this topic can be presented. The general principles of cross-reactivity exist, but their specific application to this compound has not been documented in the available literature.
To facilitate a comparative guide as requested, dedicated experimental studies would be necessary. Such research would involve:
-
Development of an Assay: An immunoassay or a relevant biological assay where the cross-reactivity of this compound could be a concern.
-
Selection of Test Compounds: A panel of compounds structurally related to this compound or commonly found as impurities would need to be selected.
-
Experimental Testing: The selected compounds would be tested at various concentrations to determine their ability to generate a signal in the assay, and from this, the percentage of cross-reactivity relative to the target analyte would be calculated.
An example of a generalized workflow for assessing cross-reactivity is presented below.
References
- 1. Diethyl dipropylmalonate | 6065-63-0 | Benchchem [benchchem.com]
- 2. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies: Dipropyl Malonate and Its Alternatives in Mechanistic and Metabolic Research
For researchers, scientists, and drug development professionals, understanding reaction mechanisms and metabolic pathways is fundamental to innovation. Isotopic labeling is a powerful technique that provides unparalleled insight into the intricate dance of molecules during chemical transformations and biological processes. This guide offers a comparative analysis of the use of isotopically labeled dipropyl malonate and its close analog, diethyl malonate, in such studies. We will explore its application in elucidating reaction mechanisms and tracing metabolic pathways, comparing its utility with alternative isotopic tracers and methodologies. While direct experimental data for this compound is limited in published literature, the principles and applications are well-demonstrated through studies involving diethyl malonate.
Part 1: Elucidating Reaction Mechanisms with Labeled Malonate Esters
Isotopically labeled malonate esters, such as diethyl 2-(bromomethyl)malonate, can be instrumental in distinguishing between competing reaction mechanisms, for instance, the SN1 and SN2 pathways. By measuring the kinetic isotope effect (KIE), researchers can probe the nature of the transition state of a reaction.
Comparison of Methodologies for Mechanistic Elucidation
| Feature | Isotopic Labeling (13C KIE Study) | Alternative: Malonic Ester Synthesis |
| Principle | Measures the ratio of reaction rates between isotopically labeled (e.g., 13C) and unlabeled reactants to infer the transition state structure. A significant primary 13C KIE suggests the C-Br bond is breaking in the rate-determining step, characteristic of an SN2 mechanism. | A well-established synthetic route that utilizes the nucleophilic character of the malonate enolate for C-C bond formation. It serves as an alternative synthetic strategy rather than a direct mechanistic probe of the alkyl halide reaction. |
| Information Gained | Direct evidence for the involvement of a specific atom in the rate-determining step of a reaction. | Provides a reliable method for synthesizing carboxylic acids but does not directly probe the mechanism of the initial alkylation step without further studies. |
| Typical Application | Differentiating between concerted (SN2) and stepwise (SN1) reaction mechanisms. | Synthesis of a wide range of substituted carboxylic acids. |
Experimental Protocols
1. Hypothetical 13C Kinetic Isotope Effect (KIE) Study of a Nucleophilic Substitution Reaction
This protocol describes a hypothetical experiment to determine the mechanism of the reaction of diethyl 2-(bromomethyl)malonate with a nucleophile.
-
Synthesis of 13C-labeled Diethyl 2-(bromomethyl)malonate:
-
React diethyl malonate with 13C-labeled paraformaldehyde in the presence of a base to form diethyl 2-(13C-hydroxymethyl)malonate.
-
Treat the resulting alcohol with phosphorus tribromide (PBr₃) to yield diethyl 2-(13C-bromomethyl)malonate.
-
Purify the product by column chromatography.
-
-
Kinetic Measurements:
-
Prepare parallel reactions with identical concentrations of the unlabeled and 13C-labeled diethyl 2-(bromomethyl)malonate and the chosen nucleophile in a suitable solvent.
-
Maintain the reactions at a constant temperature.
-
Monitor the disappearance of the starting material and the appearance of the product over time using quantitative NMR spectroscopy or GC-MS.
-
-
Data Analysis:
-
Determine the rate constants for both the unlabeled (k12) and labeled (k13) reactions.
-
Calculate the KIE as the ratio k12/k13. A value significantly greater than 1 indicates a primary kinetic isotope effect.
-
2. Malonic Ester Synthesis of Hexanoic Acid
This protocol outlines the synthesis of hexanoic acid, an alternative use of diethyl malonate that proceeds via a different reaction pathway.
-
Enolate Formation:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add diethyl malonate dropwise to the solution at room temperature.
-
-
Alkylation:
-
To the resulting solution of the sodium salt of diethyl malonate, add 1-bromobutane.
-
Reflux the mixture for 1-2 hours.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and add aqueous sodium hydroxide to hydrolyze the ester groups.
-
Heat the mixture to drive the hydrolysis to completion.
-
Acidify the cooled reaction mixture with hydrochloric acid.
-
Heat the mixture to induce decarboxylation, yielding hexanoic acid.
-
Extract the product with a suitable organic solvent and purify by distillation.
-
Visualizing Reaction Pathways
Part 2: Tracing Metabolic Pathways with Labeled Malonate Esters
Isotopically labeled malonate esters can serve as valuable tracers for studying biosynthetic pathways that utilize malonyl-CoA, a key building block for fatty acids and polyketides. Upon cellular uptake, the ester groups are hydrolyzed, and the labeled malonate can be converted to labeled malonyl-CoA.
Comparison of Precursors for Metabolic Labeling of Fatty Acids
| Feature | Labeled Diethyl Malonate | Labeled Glucose | Labeled Acetate |
| Metabolic Entry Point | Directly converted to malonate and then malonyl-CoA. | Enters central carbon metabolism via glycolysis, converted to pyruvate and then acetyl-CoA, which is a precursor to malonyl-CoA. | Converted to acetyl-CoA, the direct precursor for malonyl-CoA synthesis. |
| Specificity | Potentially higher specificity for pathways directly utilizing malonyl-CoA, with less isotopic scrambling through central metabolism. | Labels a wide range of cellular metabolites, leading to broad but less specific labeling of fatty acids. Isotopic dilution can occur at multiple steps. | More direct precursor to the acetyl units of fatty acids than glucose, but still subject to entry into the TCA cycle and other pathways. |
| Cellular Uptake and Metabolism | Dependent on cellular esterase activity and transport mechanisms for dicarboxylates. | Utilizes well-characterized glucose transporters. | Can be readily taken up and activated to acetyl-CoA in many cell types. |
| Potential Applications | Probing the contribution of extracellular malonate to biosynthesis; studying organisms with unique malonate metabolism. | General-purpose tracer for studying central carbon metabolism and its connection to lipogenesis. | Investigating the role of acetate as a carbon source for fatty acid synthesis, particularly in cancer cells. |
Experimental Protocols
1. Metabolic Labeling with [U-13C]Glucose for Fatty Acid Analysis
-
Cell Culture:
-
Culture cells in standard medium to the desired confluence.
-
Replace the standard medium with a medium containing [U-13C]glucose as the sole glucose source.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the label into cellular metabolites.
-
-
Metabolite Extraction and Analysis:
-
Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
-
Extract total lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters) for GC-MS analysis.
-
Analyze the mass isotopomer distribution of the fatty acids to determine the extent and pattern of 13C incorporation.
-
2. Theoretical Protocol for Metabolic Labeling with [2,3-13C2]this compound
-
Tracer Administration:
-
Synthesize or procure [2,3-13C2]this compound.
-
Introduce the labeled malonate ester to the cell culture medium or administer it to the model organism.
-
-
Sample Collection and Processing:
-
At various time points, collect cell or tissue samples.
-
Perform lipid extraction and hydrolysis as described for the glucose labeling protocol.
-
-
Analysis:
-
Analyze the resulting fatty acids by GC-MS or LC-MS to detect the incorporation of the 13C2 units. The presence of fatty acids with an increased mass corresponding to the incorporation of one or more labeled malonyl-CoA units would indicate the activity of the fatty acid synthesis pathway using the supplied precursor.
-
Visualizing Metabolic Pathways
Conclusion
While this compound itself is not extensively documented in isotopic labeling studies, its analog, diethyl malonate, serves as a valuable proxy for understanding its potential applications. For mechanistic studies in organic chemistry, labeled malonate esters offer a precise tool for investigating reaction pathways through kinetic isotope effects. In the realm of metabolic research, they present an intriguing, though less commonly used, alternative to mainstream tracers like glucose and acetate for probing pathways involving malonyl-CoA. The direct nature of this precursor could offer advantages in specificity, but its utility is dependent on efficient cellular uptake and metabolism. Future studies directly comparing the labeling efficiency of malonate esters with that of glucose or acetate would be invaluable for researchers to make informed decisions on the optimal tracer for their specific biological questions.
A Comparative Kinetic Analysis of Dipropyl Malonate Reactions for the Modern Laboratory
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Malonate-Based Syntheses
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of reagents and reaction conditions is paramount to achieving optimal yields and purity. Malonic esters are versatile building blocks, and understanding their reaction kinetics is crucial for process development and optimization. This guide provides a comparative kinetic analysis of key reactions involving dipropyl malonate, with a focus on hydrolysis, alkylation, and transesterification. We will compare its performance with other common dialkyl malonates, supported by available experimental data and detailed methodologies.
Executive Summary
This compound offers a unique balance of reactivity and physical properties. Its longer alkyl chains, compared to dimethyl or diethyl malonate, can influence reaction rates and product solubility. This guide will demonstrate that while steric hindrance from the propyl groups can slow down certain reactions, it can also offer advantages in terms of selectivity and handling.
Hydrolysis: A Study in Steric Effects
The hydrolysis of malonic esters is a fundamental reaction, often employed in the final step of the malonic ester synthesis to yield a dicarboxylic acid, which can then be decarboxylated. The rate of this reaction is significantly influenced by the steric bulk of the ester's alkyl groups.
Comparative Kinetic Data for Alkaline Hydrolysis of Dialkyl Malonates
| Dialkyl Malonate | Relative Rate of Hydrolysis (Predicted) | Key Considerations |
| Dimethyl Malonate | Fastest | Less sterically hindered, allowing for easier nucleophilic attack. |
| Diethyl Malonate | Intermediate | A commonly used and well-characterized malonate ester. |
| This compound | Slowest | Increased steric bulk from the propyl groups impedes the approach of the nucleophile. |
This trend is supported by the general observation that the rate of hydrolysis of esters decreases with increasing steric hindrance around the carbonyl group.
Experimental Protocol: Determination of Ester Hydrolysis Rate Constant
The rate of hydrolysis of a malonic ester can be determined by monitoring the consumption of the hydroxide ion or the formation of the carboxylate product over time. A common method involves titration.
Materials:
-
Dialkyl malonate (e.g., this compound)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol (as a co-solvent to ensure miscibility)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a reaction mixture of the dialkyl malonate and ethanol in a flask and allow it to equilibrate to the desired temperature in the water bath.
-
In a separate flask, bring the standardized NaOH solution to the same temperature.
-
To initiate the reaction, rapidly add a known volume of the NaOH solution to the malonate solution and start a timer.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standard acid solution (e.g., HCl).
-
Titrate the unreacted acid with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
The rate constant (k) can then be determined by plotting the appropriate concentration-time relationship (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time will be linear with a slope equal to k).
Alkylation: The Heart of Malonic Ester Synthesis
The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation, proceeding via an SN2 mechanism. The reaction involves the deprotonation of the acidic α-carbon to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.[1]
Comparative Kinetic Data for Alkylation of Dialkyl Malonates
Similar to hydrolysis, the rate of alkylation is sensitive to steric effects. The bulky propyl groups of this compound can influence the rate of both enolate formation and the subsequent nucleophilic attack. While specific comparative kinetic data is scarce, the general trend for SN2 reactions suggests that less sterically hindered substrates react faster.[2][3]
| Dialkyl Malonate | Relative Rate of Alkylation (Predicted) | Key Considerations |
| Dimethyl Malonate | Fastest | The small methyl groups offer minimal steric hindrance to the approaching electrophile. |
| Diethyl Malonate | Intermediate | A widely used substrate with well-understood reactivity. |
| This compound | Slowest | The larger propyl groups can sterically hinder the approach of the alkyl halide to the enolate carbanion. |
It is important to note that while the rate may be slower, the use of this compound can sometimes lead to higher selectivity in cases where dialkylation is a potential side reaction. The initial alkylation introduces further steric bulk, which can disfavor a second alkylation event.
Experimental Protocol: Kinetic Analysis of Malonic Ester Alkylation
The kinetics of the alkylation reaction can be followed by monitoring the disappearance of the alkyl halide or the formation of the alkylated malonate product using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Alternative dialkyl malonate (e.g., diethyl malonate)
-
Alkyl halide (e.g., 1-bromobutane)
-
Base (e.g., sodium ethoxide in ethanol)
-
Anhydrous ethanol
-
Internal standard for chromatography
-
GC or HPLC instrument
Procedure:
-
Prepare a solution of the dialkyl malonate and an internal standard in anhydrous ethanol in a thermostated reaction vessel.
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the alkyl halide to the malonate solution.
-
Initiate the reaction by adding the sodium ethoxide solution and start the timer.
-
At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched samples by GC or HPLC to determine the concentrations of the reactants and products.
-
Plot the concentration of the alkylated product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants, the reaction order with respect to each component and the rate constant can be determined.
Transesterification: Swapping the Ester Groups
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of malonic esters, this can be used to synthesize different ester derivatives.
Comparative Kinetic Data for Transesterification of Dialkyl Malonates
| Reaction | Reactants | Catalyst | Activation Energy (Ea) (kJ/mol) - General Range |
| Transesterification | Triglycerides + Methanol | Base (e.g., KOH) | 33.6 - 84 |
Note: This data is for the transesterification of triglycerides and should be considered as a general reference for ester transesterification reactions.
For this compound, the propyl groups are bulkier than methyl or ethyl groups, which could lead to a slightly slower reaction rate due to steric hindrance at the carbonyl center.
Experimental Protocol: Monitoring Transesterification Kinetics
The progress of a transesterification reaction can be monitored by observing the formation of the new ester and the new alcohol, typically using gas chromatography.
Materials:
-
This compound
-
Alcohol for transesterification (e.g., ethanol)
-
Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
-
Anhydrous solvent (if necessary)
-
Internal standard for GC analysis
-
Gas chromatograph
Procedure:
-
Combine the this compound, the alcohol, and an internal standard in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Bring the mixture to the desired reaction temperature.
-
Add the catalyst to initiate the reaction and start the timer.
-
Withdraw aliquots at regular time intervals and quench the reaction.
-
Analyze the samples by GC to determine the concentrations of the starting materials and products.
-
The rate constant can be determined by plotting the concentration data against time and fitting to an appropriate rate law.
Signaling Pathways and Workflows
To visualize the logical flow of the reactions and experimental procedures discussed, the following diagrams are provided.
Caption: Workflow for the kinetic analysis of malonate ester hydrolysis.
Caption: SN2 mechanism for the alkylation of this compound.
Conclusion
The kinetic analysis of this compound reactions reveals a predictable influence of steric hindrance on reaction rates for hydrolysis and alkylation. While this compound may react more slowly than its smaller counterparts, its use can be advantageous in specific synthetic contexts, for instance, to control selectivity or to modify the physical properties of intermediates and final products. The experimental protocols provided in this guide offer a framework for researchers to conduct their own kinetic studies and to make informed decisions in the design and optimization of their synthetic routes. Further research into the specific rate constants and activation energies for this compound reactions would be a valuable contribution to the field of physical organic chemistry and process development.
References
- 1. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized chemical intermediates is a cornerstone of reliable and reproducible research, particularly in the fields of drug discovery and development. Dipropyl malonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comparative overview of common synthetic routes to this compound and details the analytical methodologies for a rigorous purity assessment. The information presented is supported by established chemical principles and representative experimental data to aid researchers in selecting optimal synthetic and analytical strategies.
Comparison of Synthesis Methods for this compound
The two primary methods for synthesizing this compound are the direct esterification of malonic acid and the alkylation of a malonic ester. Each method presents a unique impurity profile, influencing the downstream purification and analytical strategy.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Yield (%) | Common Impurities | Advantages | Disadvantages |
| Direct Esterification of Malonic Acid | 75-85 | Malonic acid (unreacted), Monopropyl malonate, Propanol, Side-products from dehydration | Utilizes readily available starting materials. | High temperatures can lead to decarboxylation of malonic acid; requires efficient water removal. |
| Alkylation of Diethyl Malonate | 80-95[1] | Diethyl malonate (unreacted), Ethyl propyl malonate, Propyl malonate, Ethanol, 1-Bromopropane | Generally higher yields and cleaner reaction profiles.[1] | Requires an additional alkylating agent and base; potential for transesterification. |
Purity Assessment: A Multi-faceted Approach
A comprehensive purity assessment of synthesized this compound relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), provides detailed structural information and accurate quantification of the main component and impurities.
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: A logical workflow for the synthesis, purification, and purity analysis of this compound.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities in the synthesized this compound.
Experimental Workflow for GC-MS Analysis
Caption: Step-by-step workflow for the GC-MS analysis of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in high-purity ethyl acetate.
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their relative peak areas.
Table 2: Representative GC-MS Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound Name | Relative Area (%) |
| 1 | 8.5 | Propanol (solvent) | 0.1 |
| 2 | 10.2 | Diethyl Malonate (starting material) | 0.3 |
| 3 | 11.5 | Ethyl propyl malonate (intermediate) | 0.5 |
| 4 | 12.8 | This compound | 99.0 |
| 5 | 14.1 | Unknown Impurity | 0.1 |
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a known analyte signal to that of a certified internal standard.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube. Add approximately 0.75 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of this compound and the internal standard. For this compound, the triplet at ~4.05 ppm (O-CH₂), the singlet at ~3.3 ppm (-CH₂-), the sextet at ~1.65 ppm (-CH₂-), and the triplet at ~0.9 ppm (-CH₃) can be used. For maleic anhydride, the singlet at ~7.1 ppm is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Table 3: Representative ¹H NMR Data for Purity Analysis of this compound
| Compound | Signal (ppm) | Multiplicity | Number of Protons (N) | Integral (I) |
| This compound | 4.05 | triplet | 4 | 4.00 |
| This compound | 3.30 | singlet | 2 | 2.01 |
| This compound | 1.65 | sextet | 4 | 4.02 |
| This compound | 0.90 | triplet | 6 | 6.00 |
| Maleic Anhydride (Standard) | 7.10 | singlet | 2 | 1.00 |
| Monopropyl malonate (Impurity) | 4.10 (q), 1.25 (t) | quartet, triplet | 2, 3 | <0.05 |
Conclusion
A robust assessment of synthesized this compound purity requires a combination of orthogonal analytical techniques. The choice of synthesis method significantly impacts the impurity profile, and a thorough understanding of potential byproducts is essential for developing an effective purification and analysis strategy. By employing detailed GC-MS and qNMR protocols, researchers can confidently determine the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.
References
A Comparative Environmental Impact Analysis of Dipropyl and Diethyl Malonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents and synthetic pathways is a critical consideration in modern chemistry, with a growing emphasis on minimizing environmental impact. This guide provides a comparative analysis of the environmental footprint associated with the synthesis of two common malonic acid esters: dipropyl malonate and diethyl malonate. While both are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals, their production routes can have varying implications for sustainability. This comparison focuses on established synthesis methodologies, evaluating them through the lens of green chemistry principles.
Executive Summary
The primary routes for synthesizing dipropyl and diethyl malonate involve either the direct esterification of malonic acid or the alkylation of a malonic ester. The environmental impact of these processes is heavily influenced by the choice of alcohol (propanol vs. ethanol), alkylating agents, solvents, and catalysts. Generally, the synthesis of diethyl malonate is more established and often utilizes less hazardous and more easily recoverable solvents. However, recent advancements in the synthesis of this compound are focusing on greener approaches, such as the recycling of byproducts. This guide presents a semi-quantitative comparison of these factors to aid in the selection of more sustainable synthetic strategies.
Comparison of Synthesis Parameters
The following table summarizes the key environmental and process parameters for the typical synthesis of dipropyl and diethyl malonate. The data is compiled from various established laboratory and industrial methods.
| Parameter | This compound Synthesis | Diethyl Malonate Synthesis | Environmental Considerations |
| Primary Synthesis Route | Alkylation of malonic ester (e.g., diethyl malonate) with propyl halides. | Fischer-Speister esterification of malonic acid with ethanol. | Esterification is often a cleaner reaction, producing water as the main byproduct. Alkylation can generate significant salt waste. |
| Starting Materials | Diethyl malonate, 1-bromopropane, Sodium ethoxide. | Malonic acid, Ethanol, Sulfuric acid (catalyst). | Ethanol is a bio-based and less toxic alcohol compared to propanol. 1-bromopropane is a hazardous alkylating agent. |
| Solvents | Typically ethanol or methanol. | Often excess ethanol acts as the solvent; sometimes toluene is used for azeotropic removal of water. | The use of excess ethanol as a solvent is preferable to more hazardous options like toluene. Greener solvent selection guides are available to assist in choosing alternatives.[1][2][3][4][5] |
| Catalysts | Strong bases like sodium ethoxide or potassium carbonate. | Strong acids like sulfuric acid. | While both are hazardous, acidic catalysts in esterification can often be neutralized to less harmful salts. Strong bases can lead to side reactions and more complex waste streams. The use of heterogeneous catalysts is a greener alternative. |
| Reaction Conditions | Reflux temperatures (around 80°C). | Reflux temperatures (around 80-100°C). | Both syntheses require heating, contributing to energy consumption. Process optimization can reduce energy usage. |
| Typical Yield | 80-90%[6] | 53-96%[7] | Yields are comparable, but waste generation per unit of product is a key metric. |
| Key Byproducts/Waste | Sodium bromide, excess alcohol. | Water, unreacted starting materials, neutralized acid. | The generation of large amounts of salt waste in alkylation is a significant environmental drawback.[8] Water is a benign byproduct of esterification. |
| Green Chemistry Considerations | A "green" method involves recycling sodium bromide byproduct to produce 1-bromopropane.[6] | Greener approaches focus on using solid acid catalysts, microwave assistance, and solvent-free conditions. | The principles of atom economy, E-factor, and Process Mass Intensity (PMI) should be considered for a full environmental assessment.[9][10][11] |
Experimental Protocols
Synthesis of Diethyl Malonate via Fischer-Speister Esterification
This procedure describes the synthesis of diethyl malonate from malonic acid and ethanol using sulfuric acid as a catalyst.[7][12][13]
Materials:
-
Malonic acid (15.4 g)
-
Anhydrous ethanol (200 mL)
-
Concentrated sulfuric acid (0.6 mL)
-
Dichloromethane or ether (for extraction)
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.4 g of malonic acid in 65 mL of anhydrous ethanol.
-
Carefully add 0.6 mL of concentrated sulfuric acid to the mixture.
-
Set up the apparatus for distillation and heat the flask in an oil bath at 105°C.
-
To drive the equilibrium towards the product, slowly sparge the reaction mixture with ethanol vapor, which can be generated by heating 120 mL of anhydrous ethanol in a separate flask. This helps to remove the water formed during the reaction as an azeotrope with ethanol.
-
Continue the distillation until the temperature of the vapor leaving the reaction flask drops.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the mixture with a saturated aqueous solution of sodium carbonate until the washings are slightly basic.
-
Extract the aqueous layer with dichloromethane or ether.
-
Wash the combined organic extracts with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl malonate.
Synthesis of this compound via Alkylation of Diethyl Malonate
This protocol is adapted from a patented method for the preparation of dipropylmalonic acid diesters.[14]
Materials:
-
Diethyl malonate (10 g, 62.5 mmol)
-
1-bromopropane (15.3 g, 125 mmol)
-
Sodium ethoxide (8.5 g, 125 mmol)
-
Ethanol (60 mL)
-
Ethyl acetate (for washing)
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 60 mL of ethanol.
-
While stirring, add 10 g of diethyl malonate, 15.3 g of 1-bromopropane, and 8.5 g of sodium ethoxide.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After 5 hours, add an additional 3.8 g of 1-bromopropane and 2.1 g of sodium ethoxide and continue to reflux for another 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Wash the filter cake with 50 mL of ethyl acetate.
-
Combine the filtrates and wash twice with 50 mL of tap water, followed by two washes with 50 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be used directly in the next reaction step or purified further by distillation.
Environmental Impact Comparison Workflow
The following diagram illustrates a logical workflow for comparing the environmental impact of the two synthesis routes.
Caption: Comparative workflow of diethyl and this compound synthesis.
Conclusion
Based on the analysis of common synthesis routes, the production of diethyl malonate via Fischer-Speister esterification appears to have a lower intrinsic environmental impact compared to the alkylation route for this compound. This is primarily due to the generation of water as a benign byproduct in esterification versus the significant salt waste produced during alkylation. Furthermore, the use of ethanol, a renewable and less toxic alcohol, is a considerable advantage for diethyl malonate synthesis.
However, it is crucial to note that the overall environmental impact of any chemical process is highly dependent on the specific conditions and technologies employed. The development of greener methodologies, such as the use of heterogeneous catalysts, solvent-free conditions, and the recycling of byproducts, can significantly improve the sustainability of both syntheses. For instance, the patented "green" synthesis of this compound, which recycles the sodium bromide byproduct, demonstrates a commitment to reducing the environmental footprint of this process.[6]
Ultimately, the choice between these two malonic esters should be guided by a holistic assessment that considers not only the immediate environmental impacts of their synthesis but also the efficiency and requirements of the subsequent steps in the overall synthetic scheme. Researchers are encouraged to apply green chemistry metrics and principles to evaluate and optimize their chosen synthetic pathways.[15][16][17][18]
References
- 1. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 5. gctlc.org [gctlc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Green Chemistry Metrics, A Review [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. CN103183612A - Dipropylmalonic acid diester preparation method - Google Patents [patents.google.com]
- 15. Radical Green Chemistry Slashes Pharmaceutical Waste and Carbon Footprint → Innovation [news.sustainability-directory.com]
- 16. blog.copadata.com [blog.copadata.com]
- 17. emergingpub.com [emergingpub.com]
- 18. New method could cut waste from drug production | News | The University of Edinburgh [ed.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for Dipropyl Malonate: A Guide for Laboratory Professionals
The safe and compliant disposal of dipropyl malonate is critical for ensuring laboratory safety and environmental protection. As a substance with potential health and environmental hazards, it requires careful handling from use to final disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its properties is the first step toward safe handling and disposal. Key safety data is summarized below.
| Hazard Information & Safety Precautions |
| GHS Hazard Statements |
| H302: Harmful if swallowed[1][2] |
| H315: Causes skin irritation[1][2] |
| H335: May cause respiratory irritation[1][2] |
| H411: Toxic to aquatic life with long lasting effects[1] |
| Primary Incompatibilities |
| Strong oxidizing agents[1] |
| Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection: Safety glasses with side-shields or goggles. |
| Skin Protection: Chemically resistant gloves (e.g., nitrile). Protective clothing, lab coat.[1] |
| Respiratory Protection: Use only in a well-ventilated area or with a fume hood. Avoid breathing vapors or mist.[1] |
Step-by-Step Disposal Protocol
The standard and safest procedure for disposing of this compound is to manage it as a regulated hazardous chemical waste stream. On-site chemical treatment or neutralization is not recommended without a validated protocol and specific approval from your institution's Environmental Health and Safety (EHS) department, as it may create additional hazards.
Step 1: Waste Classification
Immediately classify all unwanted this compound, including residues, reaction byproducts, and contaminated materials, as hazardous chemical waste.[1] This applies to the pure substance, solutions containing it, and any materials used for spill cleanup.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[1]
-
Collect this compound waste in a dedicated container, separate from other solvent or aqueous waste streams unless explicitly permitted by your EHS office.
Step 3: Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Ensure the container is in good condition and free of damage.
-
Labeling: Label the waste container clearly as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Irritant," "Harmful," "Environmental Hazard").
-
Step 4: Accumulation and Storage in the Laboratory
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage location should be a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
It is best practice to use secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks or spills.
-
Keep the container closed at all times except when adding waste.[1]
Step 5: Managing Spills and Contaminated Materials
-
In case of a spill, absorb the this compound with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1]
-
Collect the absorbed material and any contaminated personal protective equipment (such as gloves) into a suitable container for disposal.[1]
-
Label this container as hazardous waste containing this compound.
-
Do not attempt to clean up large spills without proper training and equipment; contact your EHS office immediately.
Step 6: Arranging for Final Disposal
-
Once the waste container is full or when the project is complete, arrange for its removal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Do not pour this compound down the drain or dispose of it in regular trash.[4][5][6] This is prohibited due to its toxicity to aquatic life.[1]
Considerations for Chemical Treatment (Hydrolysis)
While malonic esters can be chemically broken down via hydrolysis into malonic acid and the corresponding alcohol (propanol), this process is not a recommended disposal method at the laboratory level for several reasons:
-
Procedural Complexity: The reaction may require specific reagents (acids or bases), controlled temperatures, and extended reaction times.[7][8]
-
Hazard Generation: The hydrolysis process itself can generate heat or other hazards. The resulting waste stream would still need to be evaluated and disposed of properly.
-
Regulatory Compliance: On-site treatment of hazardous waste is a regulated activity that often requires special permits.
Therefore, unless your facility has a specific, validated, and approved protocol for the hydrolysis of this compound waste, this method should be avoided.
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Diethyl dipropylmalonate | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. vumc.org [vumc.org]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dipropyl Malonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dipropyl malonate (CAS 1117-19-7), a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring responsible disposal.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Engineering Controls: It is recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contact.
-
Closed-toe Shoes: Always wear closed-toe shoes in a laboratory setting.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound will further enhance safety and operational efficiency.
Handling Procedures:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Dispensing: When transferring this compound, do so carefully to avoid splashing. Use appropriate tools such as a graduated cylinder or a pipette with a proper bulb.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames, as this compound is a combustible liquid.
-
Post-handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Cleanup: Carefully scoop up the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.[1][3] Do not pour this compound down the drain.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value |
| CAS Number | 1117-19-7 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Boiling Point | 229 °C |
| Melting Point | -77 °C |
| Flash Point | 100 °C |
| Specific Gravity | 1.01 |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
